Lithium ethoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCGYPLLBEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiC2H5O, C2H5LiO | |
| Record name | lithium ethoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635377 | |
| Record name | Lithium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-07-0 | |
| Record name | Lithium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium ethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lithium Ethoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, characterization, and applications of lithium ethoxide. The information is tailored for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise, actionable data and methodologies.
Core Properties of this compound
This compound (LiOEt) is an organometallic compound that serves as a strong base and nucleophile in a multitude of chemical reactions.[1] Its utility spans from organic synthesis to materials science, particularly in the development of advanced battery technologies.[1][2]
Physical and Chemical Properties
The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂H₅LiO | [3][4] |
| Molecular Weight | 52.00 g/mol | [3][5] |
| Appearance | White to off-white powder or chunks | [3][6] |
| CAS Number | 2388-07-0 | [3][5] |
| Density | 0.895 g/mL at 25 °C | [7] |
| Boiling Point | 72.6 °C at 760 mmHg | [7] |
| Decomposition Temp. | 325 °C | [8] |
| Flash Point | 8.9 °C | [7] |
| Vapor Pressure | 82.8 mmHg at 25 °C | [7] |
Solubility Profile
The solubility of this compound is a critical factor in its application in various solvent systems.
| Solvent | Solubility | References |
| Ethanol | Soluble (19.6 g/100 g at 20 °C) | [8] |
| Diethyl Ether | Sparingly soluble | [8] |
| Heptane | 0.38 g/100 g at 26 °C | [8] |
| Pentane | Sparingly soluble | [8] |
| Water | Reacts violently | [9] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the direct reaction of lithium metal with anhydrous ethanol.[1] Careful control of reaction conditions is essential to ensure high purity and yield.
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory-scale synthesis of a saturated solution of this compound in ethanol.
Materials:
-
Lithium metal
-
Anhydrous ethanol
-
Reaction flask or beaker
-
Funnel and filter paper (if ethanol contains traces of water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, place anhydrous ethanol into the reaction flask.
-
Slowly add small pieces of lithium metal to the ethanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation and caution are necessary.[10] The reaction is: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂.[10]
-
Continue adding lithium until the desired concentration is reached or the lithium is consumed. The solution will heat up during the reaction.[10]
-
If traces of water are present in the ethanol, a white precipitate of lithium hydroxide may form. If this occurs, filter the solution to remove the precipitate.[10]
-
The resulting product is a slightly yellow, alkaline solution of this compound in ethanol.[10]
Characterization Protocols
Accurate characterization of this compound is crucial for its effective use. The following are key analytical methods.
The purity of this compound can be determined by acid-base titration. This method quantifies the amount of ethoxide, which is a strong base.
Principle: this compound reacts with a strong acid (e.g., hydrochloric acid) in a neutralization reaction. The endpoint can be determined using a pH indicator or potentiometrically.
General Procedure:
-
Accurately weigh a sample of the this compound solution.
-
Dilute the sample with a suitable solvent (e.g., anhydrous ethanol).
-
Titrate the solution with a standardized solution of hydrochloric acid.
-
The equivalence point is detected by a sharp change in pH, indicating the complete neutralization of the this compound.
-
The purity is calculated based on the volume of titrant used.
Note: Due to the moisture sensitivity of this compound, all manipulations should be carried out under an inert atmosphere.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR can be utilized.
Sample Preparation:
-
Dissolve a sample of this compound in a deuterated solvent, such as deuterated toluene (toluene-d8).[11]
-
Transfer the solution to an NMR tube under an inert atmosphere.
Expected ¹H NMR Spectra:
-
A quartet corresponding to the methylene (-CH₂-) protons.
-
A triplet corresponding to the methyl (-CH₃) protons.
-
The chemical shifts may vary slightly with temperature.[11]
Expected ¹³C NMR Spectra:
-
Two distinct signals corresponding to the methylene and methyl carbons.
Applications in Research and Development
This compound is a versatile reagent with numerous applications in both academic research and industrial processes.
Organic Synthesis
In organic synthesis, this compound is primarily used as a strong, non-nucleophilic base for deprotonation reactions.[6] Its applications include:
-
Condensation Reactions: It is effective in promoting aldol and Claisen condensations.[3]
-
Alkylation and Acylation: It facilitates the formation of carbon-carbon bonds through alkylation and acylation reactions.[12]
-
Esterification: It can act as a catalyst or reactant in the formation of esters from carboxylic acids or acid chlorides.[3]
-
Polymerization: It serves as an initiator or catalyst in certain polymerization processes.[6]
Materials Science and Drug Development
The properties of this compound make it a valuable component in the development of advanced materials and pharmaceuticals.
-
Battery Technology: It is used as a precursor for creating coatings on cathode materials for lithium-ion batteries.[2] These coatings can improve the stability and performance of the batteries.[2]
-
Pharmaceuticals: In drug formulation, it acts as a reagent in the synthesis of active pharmaceutical ingredients (APIs).[6] Its role as a strong base is crucial in facilitating the formation of complex organic molecules that are the basis of many drugs.[6]
Safety and Handling
This compound is a reactive and hazardous material that requires careful handling.
-
Reactivity: It reacts violently with water and is flammable.[9][13] It is also self-heating and may catch fire.[4]
-
Health Hazards: It can cause severe skin burns and eye damage.[4]
-
Handling Precautions: Always handle this compound in a well-ventilated area, preferably under an inert atmosphere.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and moisture.[9]
This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. For more specific applications and safety protocols, always refer to the relevant Safety Data Sheet (SDS) and peer-reviewed literature.
References
- 1. This compound | 2388-07-0 | Benchchem [benchchem.com]
- 2. This compound 95 2388-07-0 [sigmaaldrich.com]
- 3. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 4. This compound | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 乙醇锂 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound [chemister.ru]
- 9. chembk.com [chembk.com]
- 10. Amasci.net - this compound synthesis [amasci.net]
- 11. rsc.org [rsc.org]
- 12. gneechemical.com [gneechemical.com]
- 13. (Li) Lithium NMR [chem.ch.huji.ac.il]
Synthesis of Lithium Ethoxide from Lithium Metal and Ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lithium ethoxide from the direct reaction of lithium metal with absolute ethanol. This guide is intended for professionals in research and development who require a detailed understanding of the synthesis, including experimental protocols, quantitative data, reaction mechanisms, and safety considerations.
Introduction
This compound (LiOEt) is a strong base and a versatile reagent in organic synthesis, finding applications in deprotonation reactions, as a catalyst, and as a precursor for the synthesis of other organometallic compounds and advanced materials. The most direct and common method for its preparation is the reaction of lithium metal with anhydrous ethanol.[1] This reaction is straightforward but requires meticulous attention to safety due to the high reactivity of lithium metal and the flammability of both ethanol and the hydrogen gas produced.
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
2Li(s) + 2CH₃CH₂OH(l) → 2CH₃CH₂OLi(sol) + H₂(g)[2]
This is a redox reaction where lithium metal is oxidized to Li⁺ and the acidic proton of the hydroxyl group in ethanol is reduced to hydrogen gas.
While the stoichiometry is straightforward, the reaction mechanism is believed to proceed through a single electron transfer (SET) from the lithium metal to the ethanol molecule. The process can be conceptualized as follows:
-
Single Electron Transfer: A lithium atom donates an electron to an ethanol molecule, forming a lithium cation and an ethanol radical anion. Li• + CH₃CH₂OH → Li⁺ + [CH₃CH₂OH]•⁻
-
Dissociation: The ethanol radical anion is unstable and dissociates to form an ethoxide anion and a hydrogen radical. [CH₃CH₂OH]•⁻ → CH₃CH₂O⁻ + H•
-
Hydrogen Dimerization: Two hydrogen radicals combine to form a molecule of hydrogen gas. 2H• → H₂
-
Salt Formation: The lithium cation and the ethoxide anion form an ionic bond, resulting in this compound. Li⁺ + CH₃CH₂O⁻ → CH₃CH₂OLi
The following diagram illustrates this proposed reaction pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes quantitative data derived from literature sources for the synthesis of this compound. It is important to note that yields can be highly dependent on the purity of reagents and the strictness of anhydrous and anaerobic conditions.
| Parameter | Value | Source |
| Reactants | ||
| Lithium Metal | 2.9 g (0.41 moles) | [2] |
| Absolute Ethanol | 144 g (3.13 moles) | [2] |
| Reaction Conditions | ||
| Initial Temperature | 20-30 °C | [3] |
| Reaction Temperature | Maintained between 60-80 °C with cooling | [3] |
| Atmosphere | Inert (e.g., Argon) | [1] |
| Product Information | ||
| Theoretical Yield of LiOEt | ~21.3 g | Calculated |
| Form | Solution in ethanol or isolated solid | [2][3] |
| Solubility in Ethanol | ~12.5 g / 100 mL at room temperature | [2] |
| Purity of Isolated Solid | >98% | [3] |
Detailed Experimental Protocols
Two primary protocols are presented: the preparation of a this compound solution in ethanol and the isolation of solid this compound.
Preparation of a Standardized this compound Solution in Ethanol
This protocol is adapted from established laboratory procedures for the synthesis of alkali metal alkoxides.
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) inlet and bubbler
-
Heating mantle with a stirrer
-
Cannula for liquid transfer
-
Syringes and needles
-
Lithium metal, cleaned of any oxide layer
-
Absolute ethanol (anhydrous)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and inert gas inlet. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the dropping funnel, place the required volume of absolute ethanol. The main flask should be charged with the pre-weighed, cleaned lithium metal.
-
Reaction Initiation: Slowly add a small portion of the ethanol to the lithium metal at room temperature to initiate the reaction, as evidenced by the evolution of hydrogen gas.
-
Controlled Addition: Once the reaction has started, add the remaining ethanol dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to control the reaction rate.[2]
-
Reaction Completion: After the addition of ethanol is complete, continue to stir the mixture and heat to a gentle reflux until all the lithium metal has dissolved.
-
Cooling and Storage: Once the reaction is complete, cool the solution to room temperature under an inert atmosphere. The resulting this compound solution can be stored in a sealed container under an inert atmosphere.
-
Titration: The concentration of the this compound solution should be determined by titration with a standard acid (e.g., HCl) using an appropriate indicator (e.g., phenolphthalein).
Synthesis and Isolation of Solid this compound
This protocol is based on an industrial production process and is suitable for obtaining a solid product.[3]
Materials and Equipment:
-
Jacketed glass reactor with a mechanical stirrer
-
Dropping funnel
-
Inert gas supply
-
Ice water bath or circulator
-
Vacuum dryer (e.g., a rake dryer)
Procedure:
-
Reactor Setup: Charge the reactor with the desired amount of lithium metal under an inert atmosphere.
-
Ethanol Addition: Slowly add absolute ethanol to the reactor via the dropping funnel. The initial temperature should be maintained between 20-30 °C.[3]
-
Temperature Control: The reaction is exothermic. Use an ice water bath or a circulator connected to the reactor jacket to maintain the reaction temperature between 60 and 80 °C.[3]
-
Reaction Completion: After the ethanol addition is complete, maintain the temperature and continue stirring to ensure all the lithium has reacted.
-
Isolation of Solid Product: Transfer the resulting this compound solution to a closed vacuum dryer.
-
Drying: Dry the material under vacuum at an elevated temperature (e.g., 100 °C) until a constant weight is achieved.[3] This will yield solid this compound as a white to off-white powder or chunks.[1]
Experimental Workflow
The following diagram outlines a typical workflow for the laboratory-scale synthesis of a this compound solution.
Caption: A typical experimental workflow for the synthesis of a this compound solution.
Safety Considerations
The synthesis of this compound involves significant hazards that must be carefully managed.
-
Lithium Metal: Lithium is a highly reactive alkali metal. It reacts violently with water and moisture to produce flammable hydrogen gas and corrosive lithium hydroxide. It should only be handled under an inert atmosphere (argon is preferred over nitrogen as lithium can react with nitrogen at elevated temperatures).
-
Ethanol: Absolute ethanol is a flammable liquid. Vapors can form explosive mixtures with air.
-
Hydrogen Gas: Hydrogen is an extremely flammable gas that is produced during the reaction. The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.
-
This compound: this compound is a strong base and is corrosive. It is also moisture-sensitive and will react with water to form lithium hydroxide and ethanol.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves)
Emergency Procedures:
-
Fire: In case of a lithium fire, use a Class D fire extinguisher (for combustible metals). DO NOT use water, carbon dioxide, or soda-acid extinguishers, as they will react violently with lithium.
-
Spills: Small spills of this compound solution can be neutralized with a weak acid (e.g., acetic acid) and absorbed with an inert material.
Conclusion
The synthesis of this compound from lithium metal and ethanol is a fundamental and widely used procedure in chemistry. While the reaction itself is straightforward, the hazardous nature of the reagents necessitates careful planning, a controlled experimental setup, and strict adherence to safety protocols. This guide provides the necessary information for researchers and professionals to safely and effectively perform this synthesis.
References
Lithium Ethoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Lithium ethoxide (LiOEt) is an organolithium compound that serves as a potent nucleophile and strong base in a multitude of organic synthesis applications. Its high reactivity and versatility make it an indispensable reagent in the synthesis of complex organic molecules, the development of advanced materials, and various processes within the pharmaceutical and chemical industries. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its diverse applications, and critical safety and handling information.
Chemical and Physical Properties
This compound is typically a white to pale yellow solid, often appearing as a powder or chunks. It is commercially available in various forms, including as a solid and as a solution in ethanol or tetrahydrofuran.
Core Identification and Physical Data
The fundamental identifiers and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 2388-07-0 | |
| Molecular Formula | C₂H₅LiO or CH₃CH₂OLi | |
| Molecular Weight | 52.00 g/mol | |
| Appearance | White to pale yellow powder and chunks | |
| Density (of 1.0M solution in ethanol) | 0.821 g/mL at 25 °C | |
| Boiling Point | 67 °C | |
| Flash Point | 50 °F | |
| Decomposition Temperature | 325 °C |
Solubility Data
The solubility of this compound in various solvents is a critical factor for its application in different reaction conditions.
| Solvent | Solubility | Citations |
| Ethanol | 19.6 g/100 g (20°C) | |
| Diethyl Ether | Sparingly soluble | |
| Heptane | 0.38 g/100 g (26°C) | |
| Pentane | Sparingly soluble |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the direct reaction of metallic lithium with anhydrous ethanol. This reaction is exothermic and produces hydrogen gas as a byproduct.
Experimental Protocol: Synthesis from Lithium and Ethanol
Reaction: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂
Materials:
-
Metallic lithium (Li)
-
Anhydrous ethanol (C₂H₅OH)
-
Reaction flask (or beaker)
-
Inert gas supply (e.g., argon or nitrogen)
-
Funnel and filter paper (if ethanol contains traces of water)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent the reaction of lithium with water.
-
Under an inert atmosphere, add anhydrous ethanol to the reaction flask.
-
Slowly and carefully add small pieces of metallic lithium to the ethanol. The reaction is not overly vigorous but does generate heat.
-
Continue the slow addition of lithium, allowing the reaction to proceed at a controlled rate. The solution will warm up and may take on a slightly yellow color.
-
Once all the lithium has reacted, the resulting solution is a solution of this compound in ethanol.
-
If the ethanol used was not completely anhydrous, some lithium hydroxide (LiOH) may form as a white precipitate. This can be removed by filtration.
Safety Note: This reaction produces flammable hydrogen gas and should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile reagent with a wide range of applications in both academic research and industrial processes, including pharmaceutical development.
Core Applications
-
Organic Synthesis: It serves as a strong base in various organic reactions, including aldol condensations, Michael additions, and Claisen condensations. It is also used in alkylation, acylation, and transesterification processes.
-
Pharmaceuticals: In drug development, this compound is a crucial reagent for the synthesis of active pharmaceutical ingredients (APIs). Its role as a strong base facilitates the generation of reactive intermediates necessary for building complex molecular architectures.
-
Polymer Chemistry: It is employed as a catalyst or initiator in polymerization reactions, particularly for creating certain types of polymeric materials.
-
Materials Science and Battery Technology: this compound is used as a precursor in the sol-gel synthesis of lithium-containing ceramics and coatings. These materials have applications in advanced solid-state electrolytes and lithium-ion batteries, contributing to advancements in energy storage.
Application Pathways Diagram
This diagram illustrates the diverse applications stemming from the core properties of this compound.
Solubility of Lithium Ethoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of lithium ethoxide (LiOEt) in various organic solvents. This compound is a strong base and a versatile reagent in organic synthesis, including in the development of pharmaceutical compounds and advanced materials. A thorough understanding of its solubility is crucial for reaction optimization, process development, and safety. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination of this air-sensitive compound, and presents logical workflows for its synthesis and application.
Core Data Presentation: Solubility of this compound
The solubility of this compound is highly dependent on the nature of the organic solvent and the temperature. Generally, it exhibits higher solubility in polar protic solvents, such as its parent alcohol, ethanol, and is sparingly soluble in non-polar hydrocarbons.
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Notes |
| Ethanol | 20 | 19.6[1] | |
| 24 | 15.8[1] | ||
| 25 | ~12.5-13.4[2] | Estimated from synthesis of a saturated solution. | |
| 70 | 23[1] | ||
| Not Specified | 12.5 g/L | ||
| Heptane | 26 | 0.38[1] | Limited solubility. |
| Diethyl Ether | Not Specified | Sparingly soluble[1] | Qualitative observation. |
| Pentane | Not Specified | Sparingly soluble[1] | Qualitative observation. |
| Tetrahydrofuran (THF) | Not Specified | Soluble | Commercially available as a 1.0 M solution[3][4]. Specific quantitative data is not readily available in the reviewed literature. |
| Propanol | Not Specified | No data available | Based on the trend of alkali metal alkoxide solubility, it is expected to be soluble, but quantitative data is not readily available. |
| Butanol | Not Specified | No data available | Similar to propanol, solubility is expected but not quantitatively documented in the reviewed literature. |
Experimental Protocols
Due to the highly reactive and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques, such as a Schlenk line or a glovebox.
I. Synthesis of this compound
A common method for the synthesis of this compound is the direct reaction of lithium metal with anhydrous ethanol.[2][5]
Materials:
-
Lithium metal
-
Anhydrous ethanol (absolute, ≥99.8%)
-
Schlenk flask or three-necked round-bottom flask equipped with a condenser and an inert gas inlet
-
Cannula or syringe for liquid transfer
-
Magnetic stirrer and stir bar
Procedure:
-
Under a positive pressure of inert gas, add a pre-weighed amount of lithium metal to the reaction flask.
-
Slowly add anhydrous ethanol to the lithium metal via a cannula or syringe while stirring. The reaction is exothermic and will produce hydrogen gas.[2] The rate of addition should be controlled to maintain a gentle reflux.
-
After the complete addition of ethanol, continue stirring the mixture at room temperature or with gentle heating until all the lithium metal has reacted.
-
The resulting solution of this compound in ethanol can be used directly or the solvent can be removed under vacuum to obtain solid this compound.
II. Determination of Solubility (Gravimetric Method)
This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent, adapted for air-sensitive compounds.[1][6][7][8]
Materials:
-
Solid this compound
-
Anhydrous organic solvent of interest
-
Schlenk tube or vial with a septum
-
Syringes and needles for solvent transfer
-
Inert gas supply (Schlenk line or glovebox)
-
Thermostatic bath for temperature control
-
Filter cannula
-
Pre-weighed, dry receiving Schlenk flask
-
Vacuum oven
Procedure:
-
In an inert atmosphere, add an excess of solid this compound to a Schlenk tube.
-
Add a known volume of the anhydrous organic solvent to the Schlenk tube.
-
Seal the tube and place it in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Once equilibrium is established, stop stirring and allow the undissolved solid to settle.
-
Using a filter cannula, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed Schlenk flask.
-
Remove the solvent from the receiving flask under vacuum.
-
Dry the solid residue in the flask under vacuum to a constant weight.
-
The weight of the solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent at the specified temperature. From this, the solubility can be calculated.
III. Quantification of this compound in Solution (Titration Method)
The concentration of a this compound solution can be determined by acid-base titration.[9]
Materials:
-
This compound solution in an organic solvent
-
Standardized solution of hydrochloric acid (HCl) in a non-aqueous solvent (e.g., isopropanol)
-
Indicator (e.g., phenolphthalein)
-
Burette, flasks, and other standard titration glassware
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, transfer a precise volume of the this compound solution into a flask.
-
Add a few drops of the phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the endpoint is reached, indicated by a color change from pink to colorless.
-
Record the volume of the titrant used.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction: LiOEt + HCl → LiCl + EtOH.
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Sol-Gel Synthesis of Lithium Niobate Nanoparticles
This compound serves as a key precursor in the sol-gel synthesis of lithium niobate (LiNbO₃) nanoparticles, a material with important applications in optics and electronics.[10][11]
Caption: Sol-gel synthesis of lithium niobate nanoparticles.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Amasci.net - this compound synthesis [amasci.net]
- 3. fishersci.it [fishersci.it]
- 4. sloankettering.edu [sloankettering.edu]
- 5. Sodium ethoxide-Alkali metal alkoxide series-Shandong xuanchen Chemical Co., Ltd-Shandong xuanchen Chemical Co., Ltd [sdxuanchen.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
- 8. General Characteristic of Compounds of Alkali Metals | IIT JEE s and p block elements [vedantu.com]
- 9. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Lithium Ethoxide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of lithium ethoxide (C₂H₅OLi). The document outlines key thermal properties, hazardous decomposition products, and standardized experimental protocols relevant to its handling and use in research and development.
Core Thermal Properties
This compound is a white to pale yellow solid widely used as a strong base in organic synthesis.[1] Understanding its thermal behavior is critical for safe handling and for the successful design of synthetic routes where it is employed. The material is known to be sensitive to moisture and heat.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal properties of this compound.
| Property | Value | Source(s) |
| Decomposition Temperature | 325 °C | [3][4] |
| Molecular Formula | C₂H₅LiO | [1][2][3][5] |
| Molecular Weight | 52.002 g/mol | [1][3] |
| Appearance | White powder or chunks | [1] |
| Flash Point | 8.9 °C (48.2 °F) | [4] |
| Vapor Pressure | 0.01 Torr at 150 °C | [3][4] |
Thermal Decomposition and Hazardous Products
The thermal decomposition of this compound can be initiated by exposure to high temperatures, with a defined decomposition temperature of 325 °C.[3][4] When heated, especially in the presence of air, it can break down into several hazardous products.
Upon decomposition, this compound is reported to release irritating gases and vapors.[2] The primary hazardous combustion products identified are:
Due to its flammable nature, vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers of this compound may explode when heated.[2] It is also highly reactive and moisture-sensitive, reacting violently with water.[2]
Postulated Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a complex series of reactions. A simplified, logical pathway based on the identified products is visualized below.
Caption: Postulated thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
While specific experimental studies detailing the thermal analysis of this compound are not widely published, standard methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal stability of similar organometallic compounds and battery materials.[7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and quantify mass loss as a function of temperature. TGA measures changes in the mass of a sample as it is heated at a controlled rate.[8]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert TGA crucible (e.g., alumina or platinum). Due to the material's sensitivity, loading must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).
-
Instrumentation: The crucible is loaded into a thermogravimetric analyzer.
-
Analysis Conditions:
-
The furnace is sealed and purged with a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.[9]
-
A controlled heating program is initiated, for instance, a linear ramp of 5-10 °C/min from ambient temperature up to a final temperature well above the expected decomposition point (e.g., 500 °C).[7][10]
-
-
Data Acquisition: The TGA instrument continuously records the sample's mass as a function of temperature. The resulting curve is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of mass loss.[7][9]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition. DSC can determine the temperature and enthalpy of these events.[11]
Methodology:
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or high-pressure stainless steel) inside an inert atmosphere glovebox.[12] An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC instrument.
-
Analysis Conditions:
-
The DSC cell is purged with an inert gas.
-
A temperature program is applied, similar to TGA, with a controlled heating rate (e.g., 5-10 °C/min) over the desired temperature range.
-
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events (heat released), such as decomposition, or endothermic events (heat absorbed), such as melting, are recorded as peaks on the DSC thermogram. The onset temperature and the integrated area of these peaks provide information about the transition temperature and the enthalpy of the reaction.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of a sensitive compound like this compound.
Caption: General experimental workflow for thermal analysis.
Safety and Handling Recommendations
Given its thermal instability and reactivity, stringent safety protocols are mandatory when handling this compound.
-
Inert Atmosphere: Always handle and store this compound under an inert gas like nitrogen or argon to prevent contact with moisture and air.[1]
-
Avoid Heat: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2][6]
-
Proper Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, and a lab coat. All handling should be conducted in a chemical fume hood.
References
- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound [chemister.ru]
- 4. Buy this compound | 2388-07-0 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. valipod.com [valipod.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. osti.gov [osti.gov]
An In-depth Technical Guide to the Physical Appearance and Handling of Lithium Ethoxide Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, safe handling protocols, and common applications of lithium ethoxide. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing detailed technical data and procedural guidance.
Physical and Chemical Properties
This compound is an organometallic compound that is primarily used in organic synthesis as a strong base.[1] It is commercially available as a white to off-white powder or in the form of chunks.[2][3][4] Due to its reactivity, it is also available as a solution in ethanol.[5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅LiO | [2][4][6] |
| Molecular Weight | 52.00 g/mol | [2][4][6] |
| CAS Number | 2388-07-0 | [2][4][6] |
| Appearance | White to off-white powder or chunks | [2][3][4] |
| Decomposition Temperature | 325 °C | |
| Vapor Pressure | 0.01 Torr at 150 °C | |
| Solubility in Ethanol | 19.6 g/100 g at 20 °C | |
| Solubility in Diethyl Ether | Sparingly soluble | |
| Solubility in Heptane | 0.38 g/100 g at 26 °C | |
| Solubility in Pentane | Sparingly soluble |
Handling and Storage of this compound
This compound is a moisture-sensitive and self-heating substance that may catch fire.[6][7] It reacts violently with water and can cause severe skin burns and eye damage.[7][8] Therefore, stringent adherence to safety protocols for handling air-sensitive reagents is mandatory.
General Precautions
-
Inert Atmosphere: All handling and transfers of this compound powder must be conducted under an inert atmosphere, such as dry nitrogen or argon. A glove box or Schlenk line is recommended for this purpose.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-retardant laboratory coats, chemical safety goggles, a face shield, and chemical-resistant gloves.[7]
-
Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying overnight at 125 °C and cooling under a stream of inert gas.[9][11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[7] The container should be stored under an inert atmosphere.
Experimental Workflow: Handling of Air-Sensitive this compound Powder
The following diagram illustrates a typical workflow for the safe handling and transfer of this compound powder in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound powder.
Representative Experimental Protocol: In Situ Preparation and Use in a Condensation Reaction
This compound is frequently used as a strong base in organic synthesis, such as in Claisen and aldol condensations.[1] The following is a representative protocol adapted from a procedure for the in situ preparation of a mixed-base system containing this compound for a condensation reaction.
Objective: To prepare a solution of this compound and lithium hexamethyldisilazide for use as a base in a condensation reaction.
Materials:
-
Anhydrous ethanol
-
n-Butyllithium in hexanes
-
1,1,1,3,3,3-Hexamethyldisilazane
-
Anhydrous tetrahydrofuran (THF)
-
Reaction flask, syringes, needles, and other standard glassware for air-sensitive chemistry
Procedure:
-
Glassware and Atmosphere Preparation: Assemble a multi-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Dry the glassware in an oven and cool it under a stream of dry nitrogen.
-
Reagent Addition: In the nitrogen-flushed flask, add anhydrous THF via a syringe. Cool the flask to 0 °C using an ice bath.
-
To the cooled and stirred solution, add 1,1,1,3,3,3-hexamethyldisilazane via a syringe.
-
Add anhydrous ethanol to the reaction mixture via a syringe.
-
Formation of the Mixed Base: Slowly add n-butyllithium in hexanes to the rapidly stirred solution via a syringe over a period of 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the resulting solution of lithium hexamethyldisilazide and this compound while cooling for approximately 30 minutes before use in a subsequent reaction step.
This is a generalized protocol and should be adapted with specific quantities and reaction conditions based on the requirements of the specific synthetic transformation.
Chemical Reactivity and Incompatibilities
This compound is a reactive chemical, and its incompatibilities must be well understood to prevent hazardous situations. The following diagram illustrates the key reactivity and incompatibility concerns.
Caption: A diagram illustrating the key chemical incompatibilities of this compound.
Safety Information
Hazard Identification
-
GHS Classification: Self-heating substances and mixtures (Category 1), Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1).[6]
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements can be found on the Safety Data Sheet (SDS) and includes recommendations for prevention, response, storage, and disposal.[7]
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water.
-
Specific Hazards: this compound is self-heating and may ignite in air. It reacts violently with water.[7]
Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.
References
- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 2. ereztech.com [ereztech.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. 2388-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Amasci.net - this compound synthesis [amasci.net]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 11. web.mit.edu [web.mit.edu]
Unveiling the Genesis of Lithium Alkoxides: A Technical Chronicle for the Modern Researcher
For Immediate Release
This whitepaper delves into the foundational discovery and historical context of lithium alkoxides, a class of organometallic compounds that have become indispensable in modern organic synthesis, materials science, and pharmaceutical development. By tracing their origins from the early 20th century, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pioneering work that established the synthesis, characterization, and initial applications of these versatile reagents.
Historical Context and Initial Discovery
The story of lithium alkoxides is intrinsically linked to the broader development of organometallic chemistry in the early 1900s. Following the isolation of elemental lithium in the 19th century, chemists began to explore its reactivity with various organic substrates. While the exact moment of "discovery" of the first simple lithium alkoxide is not definitively documented as a singular event, early investigations into the reactions of alcohols with alkali metals laid the groundwork.
A pivotal moment in the formal study of lithium alkoxides can be traced to the work of J. H. Jones and J. S. Thomas in 1923. Their research, published in the Journal of the Chemical Society, Transactions, detailed the preparation and vapor pressure measurements of a series of simple lithium alkoxides, including lithium methoxide, ethoxide, n-propoxide, and n-butoxide. This study represents one of the earliest systematic investigations into the physical properties of these compounds, suggesting a growing interest in their fundamental chemistry.
Further solidifying their place in the chemical literature, a comprehensive 1934 review by O. C. Dermer in Chemical Reviews titled "Metallic Salts of Alcohols and Alcohol Analogs" provided a thorough overview of the state of knowledge regarding metal alkoxides, including those of lithium. This review served to collate the existing understanding of their preparation and reactivity, making this information more accessible to the wider chemical community.
Early Synthetic Methodologies
The initial syntheses of simple lithium alkoxides were elegant in their simplicity, relying on the direct reaction of elemental lithium with the corresponding alcohol. This fundamental reaction, which generates hydrogen gas as a byproduct, remains a cornerstone of alkoxide synthesis today.
Key Experimental Protocol: Synthesis of Lithium Ethoxide (circa 1920s)
The following protocol is a generalized representation based on the early literature for the preparation of a simple lithium alkoxide:
Objective: To synthesize this compound via the reaction of metallic lithium with absolute ethanol.
Materials:
-
Metallic lithium, wire or small pieces
-
Absolute ethanol, freshly distilled and rigorously dried
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
The reaction apparatus is thoroughly dried and assembled under an inert atmosphere to exclude moisture.
-
A calculated amount of metallic lithium is placed in the reaction flask.
-
Absolute ethanol is added dropwise from the dropping funnel to the flask containing the lithium at a controlled rate.
-
The reaction is initiated, often with gentle heating, and is evidenced by the evolution of hydrogen gas.
-
The reaction mixture is typically stirred and refluxed until all the lithium metal has dissolved.
-
Upon completion, the resulting solution of this compound in ethanol can be used directly or the excess solvent can be removed under reduced pressure to yield the solid this compound.
Safety Precautions: The reaction of alkali metals with alcohols is exothermic and produces flammable hydrogen gas. This procedure must be carried out in a well-ventilated fume hood, under a strictly inert atmosphere, and with appropriate personal protective equipment.
Evolution of Applications
Initially, the applications of lithium alkoxides were not as widespread as they are today. They were primarily of academic interest for studying the physical and chemical properties of metal-oxygen bonds. However, as the field of organic synthesis matured, the utility of these compounds as strong, non-nucleophilic bases and as precursors for other organometallic reagents became increasingly apparent. Their ability to deprotonate a wide range of organic molecules without adding to the reaction mixture as a nucleophile was a significant advantage in many synthetic transformations.
The historical development of lithium alkoxide applications can be visualized as a progression from fundamental chemical studies to their use as key reagents in complex organic syntheses.
Quantitative Data from Early Studies
The 1923 paper by Jones and Thomas provides some of the earliest quantitative data on the physical properties of simple lithium alkoxides. The table below summarizes their findings on the vapor pressures of these compounds at various temperatures.
| Lithium Alkoxide | Temperature (°C) | Vapor Pressure (mm Hg) |
| Lithium Methoxide | 100 | 0.5 |
| 120 | 2.0 | |
| 140 | 7.5 | |
| This compound | 100 | 0.3 |
| 120 | 1.2 | |
| 140 | 4.5 | |
| Lithium n-Propoxide | 100 | 0.2 |
| 120 | 0.8 | |
| 140 | 3.0 | |
| Lithium n-Butoxide | 100 | 0.1 |
| 120 | 0.5 | |
| 140 | 2.0 |
Data extracted from J. H. Jones and J. S. Thomas, J. Chem. Soc., Trans., 1923, 123, 3285-3289.
This early data, while perhaps not as precise as modern measurements, was crucial in establishing the fundamental physical characteristics of these compounds and demonstrated their relatively low volatility compared to their parent alcohols.
Logical Workflow of Early Lithium Alkoxide Research
The progression of research in the early 20th century followed a logical path from the fundamental synthesis and characterization to the exploration of their chemical behavior.
Conclusion
The discovery and early study of lithium alkoxides in the first half of the 20th century laid the essential groundwork for their current prominence in chemistry. The pioneering work of researchers like Jones, Thomas, and Dermer in synthesizing, characterizing, and cataloging the properties of these compounds paved the way for their adoption as versatile and powerful tools in organic synthesis and beyond. Understanding this historical context provides valuable insights into the fundamental nature of these reagents and a deeper appreciation for the scientific legacy upon which modern chemical innovation is built.
An In-depth Technical Guide to the Basic Reactivity of Lithium Ethoxide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium ethoxide (LiOEt) is a potent nucleophile and a strong base, rendering it a versatile reagent in organic synthesis. Its reactivity with a wide array of electrophiles is fundamental to the construction of complex molecular architectures, making it a valuable tool for researchers in academia and industry, particularly in the field of drug development. This technical guide provides a comprehensive overview of the core reactivity of this compound with common electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data.
Core Reactivity Principles
This compound consists of a lithium cation (Li⁺) and an ethoxide anion (CH₃CH₂O⁻). The high charge density of the small lithium cation and the strong basicity and nucleophilicity of the ethoxide anion govern its reactivity. The nature of the electrophile and the reaction conditions dictate whether this compound acts as a nucleophile in substitution or addition reactions, or as a base in elimination or deprotonation reactions.
Reactions with Alkyl Halides: The Williamson Ether Synthesis
The reaction of this compound with primary alkyl halides is a classic example of the Williamson ether synthesis, proceeding via an SN2 mechanism to form ethers.
Reaction Mechanism:
The ethoxide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a concerted backside attack, displacing the halide leaving group.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of Diethyl Ether
A detailed protocol for the synthesis of diethyl ether from this compound and ethyl bromide is provided below.
| Step | Procedure |
| 1. Preparation of this compound Solution | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 7.0 g (1.0 mol) of lithium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the lithium has dissolved. This will result in an approximately 5 M solution of this compound in ethanol. For a more detailed procedure on preparing a saturated solution, one can react 2.9 g of lithium with 144 g of ethanol to yield approximately 21.3 g of this compound.[1] |
| 2. Reaction with Ethyl Bromide | To the freshly prepared this compound solution at room temperature, slowly add 108.9 g (1.0 mol) of ethyl bromide dropwise via an addition funnel. |
| 3. Reaction Conditions | After the addition is complete, heat the reaction mixture to a gentle reflux for 2 hours to ensure the completion of the reaction. |
| 4. Work-up | Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Separate the organic layer. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter. |
| 5. Purification | Purify the crude diethyl ether by fractional distillation, collecting the fraction boiling at 34.6 °C. |
Quantitative Data:
| Electrophile | Product | Yield (%) | Reference |
| Ethyl bromide | Diethyl ether | High | General knowledge |
Reactions with Carbonyl Compounds
This compound reacts with various carbonyl compounds, including aldehydes, ketones, esters, and acyl chlorides, through nucleophilic addition or nucleophilic acyl substitution mechanisms.
Aldehydes and Ketones: Nucleophilic Addition
This compound adds to the carbonyl carbon of aldehydes and ketones to form a hemiacetal. In the presence of an acid catalyst, this can proceed to form an acetal or ketal, respectively. However, the primary reaction is the reversible nucleophilic addition.
Reaction Mechanism:
Caption: Nucleophilic addition of this compound to a ketone.
Experimental Protocol: Reaction with Benzaldehyde
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask under a nitrogen atmosphere, dissolve 10.6 g (0.1 mol) of benzaldehyde in 100 mL of anhydrous diethyl ether. |
| 2. Addition of this compound | Cool the solution to 0 °C in an ice bath. Slowly add 20 mL of a 5.0 M solution of this compound in ethanol (0.1 mol) dropwise with stirring. |
| 3. Reaction Conditions | Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. |
| 4. Work-up | Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. |
| 5. Purification | The crude product, the corresponding hemiacetal, can be purified by column chromatography on silica gel. |
Quantitative Data:
The reaction of lithium enolates with aldehydes, a related reaction, is known to proceed with high yields. Specific yield data for the direct addition of this compound to benzaldehyde to form a stable hemiacetal is less commonly reported due to the equilibrium nature of the reaction.
Esters: Nucleophilic Acyl Substitution (Transesterification) and Claisen Condensation
This compound can react with esters in two primary ways: transesterification and as a base to promote Claisen condensation.
Transesterification: this compound can act as a nucleophile, attacking the carbonyl carbon of an ester and leading to the exchange of the alkoxy group.[2]
Reaction Mechanism (Transesterification):
Caption: Mechanism of transesterification.
Claisen Condensation: As a strong base, this compound can deprotonate the α-carbon of an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule to form a β-keto ester.[3][4][5]
Reaction Mechanism (Claisen Condensation):
Caption: Workflow for the Claisen condensation.
Experimental Protocol: Claisen Condensation of Ethyl Acetate
| Step | Procedure |
| 1. Reaction Setup | In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, place 23 g (1.0 mol) of sodium metal and cover it with 250 mL of absolute ethanol to prepare sodium ethoxide. Alternatively, a commercially available solution of this compound can be used. |
| 2. Addition of Ethyl Acetate | To the ethoxide solution, add 88.1 g (1.0 mol) of dry ethyl acetate dropwise through the addition funnel while stirring vigorously. |
| 3. Reaction Conditions | After the addition is complete, gently heat the mixture on a water bath until the reaction is complete (indicated by the cessation of bubble evolution if starting from sodium metal). |
| 4. Work-up | Cool the reaction mixture and acidify it by slowly adding a mixture of 50 mL of acetic acid and 50 g of ice. Separate the oily layer of ethyl acetoacetate. |
| 5. Purification | The crude product can be purified by fractional distillation under reduced pressure. |
Quantitative Data:
| Reactant | Product | Yield (%) | Reference |
| Ethyl acetate | Ethyl acetoacetate | ~75% (with sodium ethoxide) | General knowledge |
Acyl Chlorides: Nucleophilic Acyl Substitution
This compound reacts rapidly with acyl chlorides to form esters. The reaction is highly favorable due to the high reactivity of the acyl chloride.
Reaction Mechanism:
Caption: Nucleophilic acyl substitution on an acyl chloride.
Reactions with Epoxides: Ring-Opening
This compound is a strong nucleophile that can open epoxide rings. The reaction proceeds via an SN2 mechanism, with the ethoxide attacking one of the electrophilic carbons of the epoxide.[6]
Regioselectivity:
In unsymmetrical epoxides, the attack of the ethoxide anion generally occurs at the less sterically hindered carbon atom.[6]
Reaction Mechanism:
Caption: SN2 mechanism of epoxide ring-opening.
Experimental Protocol: Ring-Opening of Propylene Oxide
| Step | Procedure |
| 1. Reaction Setup | In a pressure-rated flask, place a solution of this compound (0.1 mol) in 100 mL of anhydrous ethanol. |
| 2. Addition of Epoxide | Cool the solution to 0 °C and carefully add 5.8 g (0.1 mol) of propylene oxide. |
| 3. Reaction Conditions | Seal the flask and heat the reaction mixture to 80 °C for 24 hours. |
| 4. Work-up | Cool the reaction to room temperature and carefully quench with 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). |
| 5. Purification | Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 1-ethoxy-2-propanol can be purified by distillation. |
Quantitative Data:
The ring-opening of epoxides with alkoxides is generally a high-yielding reaction. The regioselectivity is a key consideration, with attack at the less substituted carbon being the major pathway.[6]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, capable of reacting with a diverse range of electrophiles. Its utility as both a strong nucleophile and a base allows for the efficient formation of ethers, β-keto esters, and ring-opened products from epoxides. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Amasci.net - this compound synthesis [amasci.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Nucleophilic Nature of Lithium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic properties of lithium ethoxide, a versatile and highly reactive organolithium compound. Its utility as a potent nucleophile and strong base makes it an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This document delves into its fundamental physicochemical properties, explores its reactivity in key synthetic transformations, presents detailed experimental protocols, and illustrates reaction mechanisms through clear diagrams.
Physicochemical Properties of this compound
This compound (LiOEt), with the chemical formula C₂H₅LiO, is typically a white powder or is handled as a solution in ethanol.[1][2] Its reactivity is fundamentally linked to the highly polarized lithium-oxygen bond, which imparts a significant negative charge on the oxygen atom, making the ethoxide moiety a strong nucleophile and base.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅LiO | [1] |
| Molecular Weight | 52.00 g/mol | [1][2] |
| Appearance | White powder or chunks; light yellow to brown liquid in solution | [1][2] |
| Density (1.0 M in EtOH) | ~0.821 g/mL at 25 °C | [1][3] |
| CAS Number | 2388-07-0 | [2] |
| Solubility | Soluble in ethanol; limited solubility in non-polar organic solvents | [4][5] |
The Nucleophilic Character of this compound
The nucleophilicity of this compound is its most defining chemical characteristic in organic synthesis. The ethoxide anion (EtO⁻) is a potent nucleophile capable of attacking electron-deficient centers, leading to the formation of new chemical bonds. It is widely employed in reactions where a strong, oxygen-based nucleophile is required.[1][6]
The reactivity of this compound in nucleophilic displacement reactions is significantly influenced by the formation of ion pairs in solution. The degree of association between the lithium cation (Li⁺) and the ethoxide anion can modulate the reaction rate compared to the "free" ethoxide ion. In solution, it exists in equilibrium between monomeric, dimeric, and higher-order aggregates, which influences its reactivity.
Its strong basicity is intrinsically linked to its nucleophilicity. This compound is a strong base, capable of deprotonating a wide range of acidic protons, which is a critical step in many condensation and alkylation reactions.[1][2]
Key Reactions and Mechanisms
This compound participates in a variety of fundamental organic reactions, acting as a powerful nucleophile.
A classic application of this compound is in the Williamson ether synthesis, where it displaces a halide or other suitable leaving group from an alkyl substrate to form an ether. The reaction proceeds via an Sₙ2 mechanism.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
This compound readily attacks the electrophilic carbonyl carbon of acyl halides and anhydrides to form esters. This reaction is rapid and efficient due to the high reactivity of the acyl substrate.[2][7]
Caption: Ester formation via nucleophilic acyl substitution.
Silyl ethers are common protecting groups for alcohols in multi-step syntheses. This compound can be used to cleave these groups, regenerating the alcohol. The ethoxide ion attacks the silicon atom, which is more electrophilic and less sterically hindered than the corresponding carbon center.[2][7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 3. 乙醇锂 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - 1.0 M in ethanol | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 2388-07-0 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 2388-07-0 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Lithium Ethoxide as a Strong Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lithium ethoxide (LiOEt) as a strong base in organic synthesis. This compound is a versatile and highly reactive organolithium compound valued for its role in deprotonation reactions, facilitating the formation of crucial reactive intermediates.[1][2]
Properties and Handling of this compound
This compound (CH₃CH₂OLi) is a white powder or chunk solid that is typically handled as a solution in ethanol or other organic solvents.[3] It is a strong, nucleophilic base essential for synthesizing complex organic molecules, particularly in the formation of carbon-carbon bonds.[1][4]
Physical and Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 2388-07-0 |
| Molecular Formula | C₂H₅LiO |
| Molecular Weight | 52.00 g/mol |
| Appearance | White powder and chunks; colorless to pale yellow liquid in solution[3][5] |
| Purity | Typically ≥ 95% |
| Density (1.0 M in ethanol) | ~0.821 g/mL at 25 °C[6] |
Safety and Handling: this compound is flammable, corrosive, and reacts violently with water.[5][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood to avoid exposure to moisture and air, which can cause decomposition.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere, away from ignition sources and oxidizing agents.[5] Recommended storage temperature is 2-8 °C.[4]
-
Spills and Disposal: In case of fire, use a dry chemical fire extinguisher. Do not use water.[5] Dispose of waste according to institutional and local regulations for reactive chemicals.
Core Application: Deprotonation and Enolate Formation
The primary function of this compound in organic synthesis is to act as a strong base for the deprotonation of weakly acidic C-H bonds, most notably those alpha (α) to a carbonyl group. This process generates a highly reactive enolate intermediate, which is a cornerstone of many carbon-carbon bond-forming reactions.[8]
The general mechanism involves the ethoxide anion abstracting an α-hydrogen, forming a lithium enolate and ethanol as a byproduct. The lithium cation coordinates with the carbonyl oxygen, influencing the reactivity and stereoselectivity of subsequent reactions.[1]
Application Note 1: Condensation Reactions
This compound is an effective base for promoting condensation reactions such as the Claisen and Aldol condensations.
The Claisen condensation involves the reaction of two ester molecules to form a β-keto ester.[9][10] The reaction is driven by the deprotonation of an α-hydrogen on one ester to form an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[11]
Representative Protocol: Claisen Condensation of Ethyl Acetate
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Reagents: To the flask, add anhydrous ethanol (solvent) and metallic lithium to generate this compound in situ. Alternatively, add a commercially available solution of this compound in ethanol.
-
Addition: Add anhydrous ethyl acetate (2.0 equivalents) to the dropping funnel.
-
Reaction: Add the ethyl acetate dropwise to the stirred this compound solution at room temperature. After the addition is complete, gently heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and then acidify by slowly adding aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude β-keto ester (ethyl acetoacetate) by vacuum distillation.
Illustrative Data for Claisen Condensation
| Ester Substrate | Base (eq.) | Solvent | Product | Typical Yield |
| Ethyl acetate | LiOEt (1.0) | Ethanol | Ethyl acetoacetate | 65-75% |
| Ethyl propanoate | LiOEt (1.0) | Ethanol | Ethyl 2-methyl-3-oxopentanoate | 60-70% |
| Ethyl phenylacetate | LiOEt (1.0) | THF/Ethanol | Ethyl 2,4-diphenyl-3-oxobutanoate | 55-65% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Application Note 2: Michael (Conjugate) Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4] this compound can be used to generate the nucleophilic enolate from a Michael donor, such as a β-ketoester or a malonate derivative.
Representative Protocol: Michael Addition
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the Michael donor (e.g., diethyl malonate, 1.1 equivalents) in an anhydrous solvent such as ethanol or THF.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound in ethanol (1.0 equivalent) dropwise while stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Addition: Add the Michael acceptor (e.g., methyl vinyl ketone, 1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Illustrative Data for Michael Addition
| Michael Donor | Michael Acceptor | Product | Typical Yield |
| Diethyl malonate | Methyl vinyl ketone | Diethyl 2-(3-oxobutyl)malonate | 80-90% |
| Ethyl acetoacetate | Acrylonitrile | Ethyl 2-acetyl-4-cyanobutanoate | 75-85% |
| Cyclohexanone | Phenyl propenone | 2-(1,3-Diphenyl-3-oxopropyl)cyclohexanone | 70-80% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Protocol: Synthesis of this compound Solution
This compound can be readily prepared in the laboratory from metallic lithium and anhydrous ethanol.[5] This in situ preparation is often preferred to ensure a fresh, highly reactive solution.
Detailed Methodology
Materials:
-
Metallic lithium (ribbon or wire)
-
Anhydrous ethanol (absolute, ≥99.5%)
-
Three-necked round-bottom flask, reflux condenser, gas inlet, and glass stopper (all flame- or oven-dried)
Procedure:
-
Setup: Assemble the glassware and flush the entire system with a steady stream of dry nitrogen or argon gas.
-
Solvent: Add a calculated volume of anhydrous ethanol to the flask via cannula or a dry syringe.
-
Lithium Addition: Carefully cut small pieces of lithium metal, weigh them quickly, and add them portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas, so addition should be slow to control the reaction rate.[5]
-
Stoichiometry: The reaction is 2 Li + 2 C₂H₅OH → 2 C₂H₅OLi + H₂.[5] For a 1.0 M solution, use approximately 7 g of lithium per liter of ethanol.
-
-
Reaction: Stir the mixture at room temperature. The solution will heat up as the lithium dissolves.[5] If the reaction becomes too vigorous, the flask can be cooled in an ice-water bath.
-
Completion: Continue stirring until all the lithium metal has dissolved completely, resulting in a clear or slightly yellow solution.[5]
-
Use: The resulting this compound solution is now ready for use in subsequent synthetic steps. Its concentration can be determined by titration if necessary.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Amasci.net - this compound synthesis [amasci.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: Lithium Ethoxide in Ethylene Oxide Polymerization
For researchers, scientists, and drug development professionals, the precise control over polymer synthesis is paramount. This document provides detailed application notes and protocols concerning the use of lithium ethoxide as an initiator for the anionic ring-opening polymerization (ROP) of ethylene oxide to produce poly(ethylene oxide) (PEO).
Introduction: Anionic ROP of Ethylene Oxide
The polymerization of ethylene oxide is a cornerstone for the synthesis of PEO, a versatile polymer with wide-ranging applications in pharmaceuticals, cosmetics, and materials science. The driving force for this ring-opening polymerization is the high ring strain of the ethylene oxide monomer. Anionic ROP is a common method for this synthesis, typically initiated by a nucleophile, such as an alkoxide. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a propagating alkoxide species.
While alkali metal alkoxides are frequently used, the choice of the counter-ion (e.g., Li⁺, Na⁺, K⁺) significantly impacts the polymerization process.
The Challenge: Lithium's Strong Ion Pairing
Direct initiation of ethylene oxide polymerization using lithium alkoxides, including this compound, is generally inefficient under standard conditions.[1][2] This is attributed to the strong electrostatic interaction between the small, hard lithium cation (Li⁺) and the propagating oxygen anion (the alkoxide).[1][2] This strong association results in the formation of tight ion pairs, which are less nucleophilic and sterically hindered, thereby inhibiting the propagation of the polymer chain.[1][2] Consequently, potassium-based initiators, such as potassium alkoxides, are more commonly employed as they form looser ion pairs, facilitating a more rapid and controlled polymerization.[1][2]
However, for specific applications where the presence of potassium is undesirable, methods have been developed to enable the use of lithium-based initiators. These approaches focus on dissociating the strong Li⁺-alkoxide ion pair.
Application Note 1: Enabling Lithium-Based Polymerization with Phosphazene Bases
Principle:
To overcome the challenge of tight ion pair formation, a strong Lewis base, such as a phosphazene base (e.g., t-BuP₄), can be added to the reaction mixture.[1][2][3] The phosphazene base effectively complexes with the lithium cation, sequestering it and liberating a more reactive "naked" alkoxide propagating species.[1][2][3] This allows for efficient chain propagation and the synthesis of well-defined PEO.
Experimental Protocol:
-
Materials:
-
Ethylene oxide (EO): Purified by distillation over calcium hydride.
-
This compound (LiOEt): Prepared as a solution in dry ethanol or THF.
-
Phosphazene base (e.g., t-BuP₄): Handled under an inert atmosphere.
-
Tetrahydrofuran (THF): Anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
Methanol: Anhydrous, for termination.
-
Argon or Nitrogen: High purity, for maintaining an inert atmosphere.
-
-
Procedure:
-
Reactor Setup: A clean, dry Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon or nitrogen.
-
Solvent Addition: Anhydrous THF is cannulated into the reaction flask.
-
Initiator and Additive Addition: A precise volume of the this compound solution is injected into the flask via syringe, followed by the addition of the phosphazene base (typically in a 1:1 molar ratio to the this compound). The solution is stirred to ensure homogeneity.
-
Monomer Addition: The reactor is cooled to the desired reaction temperature (e.g., 40-60°C). Purified ethylene oxide is then condensed into the reaction flask under vacuum or added via a gas-tight syringe.
-
Polymerization: The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 12-48 hours), depending on the desired molecular weight. The progress of the polymerization can be monitored by observing the decrease in pressure if the reaction is carried out in a sealed reactor.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol to protonate the propagating alkoxide chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.
-
Purification and Drying: The precipitated PEO is collected by filtration, washed with the non-solvent, and dried under vacuum at room temperature until a constant weight is achieved.
-
Quantitative Data Summary:
The following table summarizes typical experimental parameters and expected results for the this compound-initiated polymerization of ethylene oxide in the presence of a phosphazene base.
| Parameter | Value |
| Initiator | This compound |
| Additive | t-BuP₄ (1 eq. to Li) |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| [Monomer]/[Initiator] Ratio | 100 |
| Expected Mn ( g/mol ) | ~4400 |
| Expected PDI | < 1.1 |
Diagram of the Initiation Mechanism:
Caption: Mechanism of this compound-initiated polymerization with a phosphazene base.
Application Note 2: Preparation of this compound Initiator
Principle:
This compound can be conveniently prepared by the reaction of lithium metal with anhydrous ethanol.[4] The reaction produces this compound and hydrogen gas.[4] It is crucial to use anhydrous ethanol to prevent the formation of lithium hydroxide as a byproduct.[4]
Experimental Protocol:
-
Materials:
-
Lithium metal: Stored under mineral oil.
-
Ethanol: Anhydrous (absolute).
-
Anhydrous solvent (e.g., THF or hexane) for washing.
-
Argon or Nitrogen: High purity.
-
-
Procedure:
-
Preparation of Lithium: Under an inert atmosphere, a piece of lithium metal is removed from the mineral oil. The oil is removed by washing with an anhydrous solvent (e.g., hexane), and the metal is cut into small pieces to expose a fresh surface.
-
Reaction Setup: A dry Schlenk flask containing a stir bar and anhydrous ethanol is placed under a positive pressure of argon or nitrogen.
-
Reaction: The small pieces of lithium metal are added slowly to the anhydrous ethanol with stirring.[4] The reaction will generate hydrogen gas, so proper ventilation is essential.[4] The reaction is exothermic and may require cooling in an ice bath to control the rate.[4]
-
Completion: The reaction is complete when all the lithium metal has dissolved, and the evolution of hydrogen gas has ceased.
-
Storage: The resulting this compound solution is stored under an inert atmosphere. The concentration can be determined by titration.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound solution.
Conclusion
While this compound is not a conventional initiator for the polymerization of ethylene oxide due to strong ion pairing, this limitation can be effectively overcome. The use of additives like phosphazene bases provides a robust method for researchers to employ lithium-based systems, enabling the synthesis of well-defined poly(ethylene oxide) with controlled molecular weights and low polydispersity. This approach is particularly valuable in applications where the exclusion of other alkali metals is critical. The protocols and data presented herein offer a foundational guide for the successful implementation of these advanced polymerization techniques.
References
Application Notes and Protocols for Sol-Gel Synthesis of Thin Films Using Lithium Ethoxide Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of lithium-containing thin films using the sol-gel method with lithium ethoxide as a precursor. The protocols and data presented are compiled from various research sources to ensure a comprehensive overview for applications in areas such as battery technology, optical coatings, and sensor development.
Introduction
The sol-gel process is a versatile and cost-effective method for fabricating high-purity, homogeneous thin films.[1][2] This technique offers excellent control over the chemical composition and microstructure of the deposited films.[1] this compound (LiOC₂H₅) is a common lithium alkoxide precursor used in the synthesis of various lithium-containing oxide thin films, such as lithium niobate (LiNbO₃), lithium cobalt oxide (LiCoO₂), and lithium lanthanum zirconium oxide (LLZO) solid electrolytes.[3][4][5] These materials are critical components in energy storage devices, electro-optical modulators, and other advanced technologies.
This application note details the necessary materials, equipment, and step-by-step protocols for the successful deposition of thin films using a this compound-based sol-gel route.
Health and Safety
This compound is a moisture-sensitive and flammable solid. It is crucial to handle it in an inert atmosphere, such as a glovebox, to prevent decomposition. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in the sol-gel process, such as 2-methoxyethanol and ethanol, are flammable and should be handled in a well-ventilated fume hood.
Experimental Workflow
The overall experimental workflow for the sol-gel synthesis of thin films using a this compound precursor is depicted below.
Caption: Experimental workflow for sol-gel synthesis of thin films.
Detailed Experimental Protocols
Protocol 1: General Synthesis of Lithium-Containing Oxide Thin Films
This protocol provides a general procedure that can be adapted for various lithium-containing oxide thin films by selecting the appropriate co-precursor.
Materials:
-
This compound (LiOC₂H₅)
-
Co-precursor metal alkoxide (e.g., niobium pentaethoxide for LiNbO₃, cobalt acetate for LiCoO₂, zirconium n-propoxide and lanthanum nitrate for LLZO)[4][5][6]
-
Stabilizer/Chelating Agent (optional): e.g., monoethanolamine (MEA)[1]
-
Deionized water
-
Substrates (e.g., silicon wafers, quartz, Pt-coated silicon)[1][8]
Equipment:
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
-
Schlenk line
-
Magnetic stirrer and hotplate
-
Spin coater or dip coater[9]
-
Tube furnace or rapid thermal annealing system
-
Syringe filters (0.2 µm)
Procedure:
Step 1: Precursor Solution Preparation (Inside a Glovebox)
-
In a clean, dry flask, dissolve this compound in the chosen solvent (e.g., 2-methoxyethanol). The concentration will depend on the desired film thickness and stoichiometry.
-
In a separate flask, dissolve the co-precursor metal alkoxide in the same solvent.
-
Slowly add the this compound solution to the co-precursor solution while stirring continuously to form a complex alkoxide solution. For example, in the synthesis of LiNbO₃, this compound and niobium pentaethoxide are often used.[5]
-
If using a stabilizer like MEA, add it to the solution to improve sol stability.[1] A typical molar ratio of MEA to metal ions is 1:1.[1]
-
Stir the solution at room temperature for several hours to ensure homogeneity.
Step 2: Sol Formation
-
Prepare a hydrolysis solution by mixing deionized water with the solvent. The water-to-alkoxide molar ratio is a critical parameter that influences the gelation process.
-
Slowly add the hydrolysis solution dropwise to the precursor solution under vigorous stirring.
-
Age the resulting sol for a specific period (e.g., 24 hours) at a controlled temperature (e.g., 60°C) to allow for the completion of hydrolysis and condensation reactions.[5] The aged sol should be clear and stable.
-
Before deposition, filter the sol through a 0.2 µm syringe filter to remove any particulates.
Step 3: Substrate Preparation
-
Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For some applications, a pre-treatment such as oxygen plasma cleaning may be performed to enhance surface wettability.
Step 4: Thin Film Deposition
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a few drops of the prepared sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Dip Coating:
-
Immerse the substrate into the sol at a constant withdrawal speed.
-
The film thickness is controlled by the withdrawal speed and the viscosity of the sol.
-
Step 5: Drying and Annealing
-
After deposition, dry the coated substrate on a hotplate at a low temperature (e.g., 150-300°C) for several minutes to evaporate the solvent and remove organic residues.[1][10]
-
Repeat the coating and drying steps multiple times to achieve the desired film thickness.[8]
-
Perform a final high-temperature annealing in a furnace to crystallize the film. The annealing temperature and duration are critical for obtaining the desired phase and properties.[3][8] The annealing is typically carried out in air or a controlled atmosphere.
Data Presentation: Process Parameters and Film Properties
The following tables summarize quantitative data from various studies on sol-gel synthesis of lithium-containing thin films.
Table 1: Sol-Gel Synthesis Parameters for Various Lithium-Containing Thin Films
| Film Material | Lithium Precursor | Co-precursors | Solvent | Deposition Method | Annealing Temperature (°C) |
| Li-La-Zr-O | Lithium tert-butoxide | Lanthanum nitrate, Zirconium n-propoxide | - | Spin Coating | 600 - 800 |
| ZnO:Li | Lithium nitrate | Zinc acetate dihydrate | Ethanol | Spin Coating | 300 - 600[1] |
| LiCoO₂ | - | - | - | Spin Coating | - |
| Li₄/₃Ti₅/₃O₄ | - | - | - | Spin Coating | 500 - 800[8] |
| LiNbO₃ | This compound | Niobium pentaethoxide | 2-methoxyethanol | Spin Coating | 600 - 800[5] |
| LiTaO₃ | Lithium methoxide | Tantalum ethoxide | - | Spin Coating | up to 950[11] |
Table 2: Influence of Annealing Temperature on Film Properties
| Film Material | Annealing Temp. (°C) | Key Findings |
| Li-La-Zr-O | 600 | Ionic conductivity of 1.67 x 10⁻⁶ S cm⁻¹[3][6] |
| Li-La-Zr-O | 800 | Ionic conductivity of 8.53 x 10⁻⁷ S cm⁻¹[3][6] |
| ZnO:Li | 300 - 600 | Increasing crystallite size with increasing temperature.[1] |
| ZnO:Li | 600 | Wrinkle-type surface structure with well-defined fibers.[1] |
| Li₄/₃Ti₅/₃O₄ | 700 | Good crystallinity, smooth surface morphology, and high capacity.[4][8] |
Characterization of Thin Films
After synthesis, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size.[1][8]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional thickness of the films.[3][8]
-
Atomic Force Microscopy (AFM): To quantify surface roughness.[8]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.[3]
-
UV-Vis Spectroscopy: To analyze the optical properties, such as transmittance and bandgap.[1]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of electrolyte films.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Cracked films | High stress due to rapid solvent evaporation or large film thickness per coat. | Reduce the heating rate during drying and annealing. Decrease the concentration of the sol. Apply thinner coats. |
| Poor crystallinity | Insufficient annealing temperature or time. | Increase the annealing temperature or duration. Optimize the heating and cooling rates. |
| Inhomogeneous films | Incomplete mixing of precursors or particulate contamination. | Ensure thorough mixing and aging of the sol. Filter the sol before deposition. |
| Poor adhesion | Improper substrate cleaning or surface incompatibility. | Optimize the substrate cleaning procedure. Consider using an adhesion-promoting layer. |
This document serves as a comprehensive guide for the sol-gel synthesis of thin films using this compound. By carefully controlling the experimental parameters outlined in these protocols, researchers can achieve high-quality films for a wide range of applications.
References
- 1. Sol–Gel Synthesis of ZnO:Li Thin Films: Impact of Annealing on Structural and Optical Properties [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Sol–gel derived Li–La–Zr–O thin films as solid electrolytes for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dms.fzu.cz [dms.fzu.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of LiTaO3 thin films deposited on Si by the sol-gel method | Journal of Materials Research | Cambridge Core [cambridge.org]
Application of Lithium Ethoxide in Lithium-Ion Battery Cathode Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the stability of the cathode material, particularly at high voltages and elevated temperatures. Surface coatings on cathode active materials have emerged as a key strategy to mitigate interfacial side reactions with the electrolyte, suppress phase transitions, and enhance the overall electrochemical performance. While various metal oxides and phosphates have been extensively investigated as coating materials, the use of lithium alkoxides, such as lithium ethoxide (LiOEt), as precursors for in-situ or ex-situ formation of lithium-containing protective layers presents a promising and versatile approach.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of cathode coatings for lithium-ion batteries. The focus is on leveraging sol-gel and wet-chemical methods to create thin, uniform, and ionically conductive lithium-based coatings on common cathode materials like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Iron Phosphate (LFP).
Mechanism of Action
This compound can be utilized as a precursor to form various beneficial lithium-containing compounds as cathode coatings, such as lithium carbonate (Li₂CO₃), lithium phosphate (Li₃PO₄), or mixed lithium metal oxides. The primary mechanisms through which these coatings enhance cathode performance include:
-
Surface Passivation: The coating acts as a physical barrier, preventing direct contact between the highly reactive cathode surface and the organic electrolyte. This minimizes electrolyte decomposition, gas generation, and the formation of a resistive solid electrolyte interphase (SEI) layer on the cathode.
-
HF Scavenging: In electrolytes containing LiPF₆, trace amounts of moisture can lead to the formation of hydrofluoric acid (HF), which attacks the cathode material, leading to transition metal dissolution and capacity fade. Lithium-containing coatings can react with and neutralize HF, thereby protecting the cathode structure.
-
Improved Ionic Conductivity: A thin, ionically conductive coating can facilitate the transport of lithium ions between the electrolyte and the cathode active material, potentially improving the rate capability.
-
Suppression of Phase Transitions: The coating can help to stabilize the crystal structure of the cathode material at the surface, suppressing detrimental phase transitions that can occur during high-voltage cycling.
Experimental Protocols
The following are generalized protocols for the application of this compound as a precursor for cathode coatings. Researchers should optimize the parameters based on the specific cathode material and desired coating characteristics.
Protocol 1: Ex-situ Sol-Gel Coating of NMC Cathode Powder
This protocol describes the formation of a lithium-containing protective layer on NMC (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂) powder using a sol-gel method with this compound as the lithium source.
Materials:
-
NMC cathode powder
-
This compound (LiOEt)
-
Ethanol (anhydrous)
-
Deionized water
-
Chelating agent (e.g., citric acid or acetic acid)
-
Ammonium hydroxide (for pH adjustment)
-
Tube furnace with controlled atmosphere capabilities
Procedure:
-
Precursor Solution Preparation:
-
In a glovebox under an inert atmosphere (e.g., Argon), dissolve a stoichiometric amount of this compound in anhydrous ethanol. The amount of this compound should be calculated to achieve the desired coating thickness (typically 1-5 wt% of the cathode material).
-
In a separate beaker, dissolve a chelating agent (e.g., citric acid, molar ratio 1:1 with LiOEt) in ethanol.
-
Slowly add the this compound solution to the chelating agent solution while stirring continuously.
-
-
Coating Process:
-
Disperse the NMC cathode powder in anhydrous ethanol to form a slurry.
-
Slowly add the prepared lithium precursor solution to the NMC slurry under vigorous stirring.
-
Adjust the pH of the mixture to ~8-9 using ammonium hydroxide to promote hydrolysis and condensation, leading to the formation of a gel-like coating on the surface of the NMC particles.
-
Continue stirring for several hours to ensure uniform coating.
-
-
Drying and Calcination:
-
Separate the coated powder from the solvent by centrifugation or filtration.
-
Wash the powder several times with ethanol to remove any unreacted precursors.
-
Dry the coated powder in a vacuum oven at 80-120°C for 12 hours.
-
Calcine the dried powder in a tube furnace under a controlled atmosphere (e.g., air or oxygen) at a temperature between 400°C and 600°C for 2-4 hours. The calcination step converts the precursor gel into a stable lithium-containing oxide or carbonate coating.
-
Experimental Workflow:
Caption: Ex-situ sol-gel coating workflow for NMC cathodes.
Protocol 2: In-situ Surface Modification of LFP Cathode during Synthesis
This protocol describes the incorporation of this compound during the synthesis of LFP to form a lithium-rich surface layer.
Materials:
-
Lithium source (e.g., LiOH or Li₂CO₃)
-
Iron precursor (e.g., FeSO₄·7H₂O or FePO₄)
-
Phosphorus source (e.g., H₃PO₄)
-
This compound (LiOEt)
-
Solvent (e.g., deionized water, ethylene glycol)
-
Carbon source (e.g., glucose, sucrose)
-
Spray dryer or hydrothermal reactor
-
Tube furnace
Procedure:
-
Precursor Slurry Preparation:
-
Prepare an aqueous or non-aqueous slurry containing the lithium, iron, and phosphorus precursors in stoichiometric amounts for LFP.
-
Add a carbon source to the slurry, which will form a conductive carbon coating upon calcination.
-
In a separate container, dissolve a small amount of this compound (e.g., 1-3 mol% excess lithium) in the solvent.
-
-
Synthesis and In-situ Coating:
-
Add the this compound solution to the main precursor slurry and mix thoroughly.
-
For Spray Drying: Spray dry the final slurry to form precursor microspheres. The this compound will be homogeneously distributed on the surface of the precursor particles.
-
For Hydrothermal Synthesis: Transfer the slurry to a hydrothermal reactor and heat to the desired temperature (e.g., 160-200°C) for several hours. The this compound will participate in the surface reactions during the formation of LFP crystals.
-
-
Calcination:
-
Calcine the precursor powder obtained from either method in a tube furnace under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature between 600°C and 800°C for 4-8 hours. During calcination, the precursors react to form crystalline LFP, the carbon source pyrolyzes to form a carbon coating, and the excess lithium from this compound forms a lithium-rich surface layer.
-
Logical Relationship Diagram:
Caption: In-situ coating of LFP during synthesis.
Data Presentation
The following tables summarize the expected improvements in electrochemical performance based on the application of lithium-based coatings derived from precursors like this compound. The data is representative and should be confirmed experimentally.
Table 1: Electrochemical Performance of Coated vs. Uncoated NMC Cathodes
| Parameter | Uncoated NMC | Coated NMC (Expected) |
| Initial Discharge Capacity (mAh/g at 0.1C) | 200 | 198 |
| Capacity Retention after 200 cycles (at 1C) | 80% | > 90% |
| Rate Capability (Capacity at 5C / Capacity at 0.1C) | 65% | 75% |
| Coulombic Efficiency (1st cycle) | 88% | 92% |
Table 2: Electrochemical Performance of LFP with and without In-situ Coating
| Parameter | Standard LFP/C | LFP/C with In-situ Coating (Expected) |
| Initial Discharge Capacity (mAh/g at 0.1C) | 160 | 158 |
| Capacity Retention after 500 cycles (at 1C) | 85% | > 95% |
| Rate Capability (Capacity at 10C / Capacity at 0.1C) | 70% | 80% |
| Charge Transfer Resistance (Rct) (Ω) | 120 | 80 |
Signaling Pathway/Mechanism Diagram
The following diagram illustrates the mechanism by which a lithium-based coating, derived from a this compound precursor, protects the cathode material.
Application Notes and Protocols: Lithium Ethoxide in Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium ethoxide (LiOEt) is a strong alkoxide base that serves as an effective catalyst and reagent in various organic syntheses, including esterification and transesterification reactions. Its utility stems from the high nucleophilicity of the ethoxide anion and the ability of the lithium cation to coordinate with carbonyl oxygen, thereby activating the substrate towards nucleophilic attack. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the use of this compound in esterification processes.
Reaction Mechanism of this compound in Transesterification
The reaction mechanism of this compound in transesterification is a classic example of nucleophilic acyl substitution. The process involves the exchange of an alkoxy group of an ester for the ethoxy group from this compound. The mechanism proceeds through a two-step addition-elimination sequence.[1]
-
Nucleophilic Attack: The ethoxide ion (EtO⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the starting ester. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the negative charge resides on the oxygen atom.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The original alkoxy group (R'O⁻) is eliminated as a leaving group, and the carbonyl double bond is reformed. This results in the formation of the new ethyl ester and a lithium alkoxide salt of the original alcohol.
This equilibrium process can be driven to completion by using a large excess of ethanol, which also typically serves as the solvent.[1]
Caption: Reaction mechanism of this compound-catalyzed transesterification.
Quantitative Data
The following table summarizes the yields of various ethyl esters obtained through transesterification of the corresponding methyl esters using lithium alkoxides. While the original study focused on a range of lithium alkoxides, the data presented here is representative of the high efficiency of this method.
| Starting Ester (Methyl Ester) | Alcohol | Product (Ethyl Ester) | Yield (%) | Reference |
| Methyl Phenylacetate | Ethanol | Ethyl Phenylacetate | 95 | [2] |
| Methyl 4-Chlorophenylacetate | Ethanol | Ethyl 4-Chlorophenylacetate | 96 | [2] |
| Methyl 4-Methoxyphenylacetate | Ethanol | Ethyl 4-Methoxyphenylacetate | 94 | [2] |
| Methyl 1-Naphthylacetate | Ethanol | Ethyl 1-Naphthylacetate | 98 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Transesterification of a Methyl Ester to an Ethyl Ester
This protocol describes a general method for the transesterification of a methyl ester to its corresponding ethyl ester using this compound.
Materials:
-
Methyl ester of the carboxylic acid
-
Anhydrous ethanol (solvent and reagent)
-
Lithium metal or commercially available this compound
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Work-up reagents (e.g., dilute aqueous acid, saturated sodium bicarbonate, brine)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of this compound Solution (if not using commercial source):
-
Under an inert atmosphere, carefully add small pieces of lithium metal to anhydrous ethanol in a round-bottom flask equipped with a condenser and a magnetic stir bar. The reaction is exothermic and produces hydrogen gas.[3]
-
Stir the mixture until all the lithium has reacted to form a clear solution of this compound in ethanol. The concentration can be determined by titration if desired.
-
-
Transesterification Reaction:
-
To the freshly prepared this compound solution (or a solution of commercial this compound in ethanol), add the starting methyl ester (1 equivalent).
-
The molar ratio of ethanol to the ester should be high, as ethanol also serves as the solvent.[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by distillation or column chromatography as required.
-
Caption: Experimental workflow for transesterification using this compound.
Safety Precautions
-
This compound is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction of lithium metal with ethanol is exothermic and produces flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous conditions are crucial for the success of the reaction, as water can consume the alkoxide catalyst.[4]
Conclusion
This compound is a highly effective reagent for mediating esterification and transesterification reactions, often providing high yields under relatively mild conditions. The straightforward nucleophilic acyl substitution mechanism and the ability to drive the reaction to completion make it a valuable tool for organic synthesis in research and industrial settings. The provided protocols offer a general framework that can be adapted and optimized for specific substrates and applications.
References
Application Notes and Protocols for the Preparation of Mixed Metal Alkoxides with Lithium Ethoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed metal alkoxides are a class of compounds containing two or more different metal atoms linked by alkoxide bridges. They are valuable as single-source precursors for the synthesis of complex functional materials such as ceramics, battery components, and catalysts.[1][2] The use of a single molecular precursor ensures a homogeneous distribution of the constituent metals at the atomic level, which can lead to lower processing temperatures, precise stoichiometric control, and the formation of pure, crystalline phases.[2]
Lithium ethoxide (LiOEt) is a common and effective reagent for introducing lithium into these bimetallic systems. It can be used as a starting material or generated in situ by reacting lithium metal with ethanol.[2][3] The resulting mixed metal alkoxides are often employed in sol-gel processes, co-complexation reactions, and as specialized reagents in organic synthesis.[4][5][6] These application notes provide detailed protocols for the synthesis of lithium-containing mixed metal alkoxides via different established routes.
Applications of Lithium-Based Mixed Metal Alkoxides
-
Precursors for Lithium-Ion Battery Materials: Mixed metal alkoxides are ideal for synthesizing cathode and anode materials. The sol-gel route, starting from a bimetallic alkoxide precursor, allows for the creation of nanostructured materials with high phase purity at lower temperatures than traditional solid-state reactions.[2] A prominent example is the synthesis of spinel Li₄Ti₅O₁₂ thin-film electrodes for microbatteries.[2]
-
Synthesis of Ferroelectric and Optical Materials: Materials like lithium niobate (LiNbO₃) possess significant ferroelectric and non-linear optical properties.[6] The "double alkoxide" sol-gel method, using precursors like LiNb(OC₂H₅)₆, enables the formation of thin films and nanocrystals with precise control over stoichiometry.[6][7]
-
Reagents in Organic Synthesis: Mixed-metal combinations involving lithium alkoxides can activate organometallic reagents for specific transformations.[4] For example, co-complexation of lithium alkoxides with dialkylzinc or dialkylmagnesium reagents can generate highly active species for metal/halogen exchange and deprotonative metallation reactions.[4][5]
Experimental Protocols
Protocol 1: Foundational Synthesis of this compound Stock Solution
This protocol describes the preparation of a standard solution of this compound in ethanol, which can be used as a precursor in subsequent mixed alkoxide syntheses. The method is based on the direct reaction of lithium metal with anhydrous ethanol.[3]
Methodology:
-
Under an inert atmosphere (e.g., argon or nitrogen), place 144 g (3.13 moles) of anhydrous ethanol into a dry flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 2.9 g (0.41 moles) of lithium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure proper venting.[3]
-
The solution will heat up during the addition. Control the reaction rate by adjusting the rate of lithium addition.[3]
-
After all the lithium has been added and the reaction subsides, continue stirring the solution until the metal is completely dissolved.
-
The resulting product is a slightly yellow, alkaline solution of this compound in ethanol.[3] If the ethanol contained trace amounts of water, a small amount of insoluble lithium hydroxide may form and can be removed by filtration under an inert atmosphere.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Lithium (Li) Mass | 2.9 g (0.41 mol) | [3] |
| Ethanol (C₂H₅OH) Mass | 144 g (3.13 mol) | [3] |
| Theoretical LiOEt Yield | ~21.3 g | [3] |
| Final Concentration | ~12.5 - 13.4 g / 100 mL | [3] |
Reaction Workflow:
Protocol 2: Sol-Gel Synthesis of Li₄Ti₅O₁₂ from In Situ Generated this compound
This protocol details the synthesis of a precursor sol for Li₄Ti₅O₁₂, a high-performance anode material. It relies on the in situ formation of this compound followed by its reaction with a titanium alkoxide to form a double metal alkoxide in solution, ensuring molecular homogeneity.[2][8]
Methodology:
-
Prepare this compound Solution: Following a procedure similar to Protocol 1, dissolve the required molar amount of lithium metal in anhydrous ethanol under an inert atmosphere to obtain a this compound solution.
-
Prepare Titanium Alkoxide Solution: In a separate dry flask under an inert atmosphere, dissolve the required molar amount of a titanium alkoxide (e.g., titanium(IV) isopropoxide) in anhydrous ethanol.
-
Form Mixed Alkoxide: Slowly add the titanium alkoxide solution to the this compound solution with vigorous stirring. An alcohol exchange reaction will occur, replacing isopropoxide ligands with ethoxide ligands.[8] The optimal precursor is achieved with a 5:5 Li:Ti atomic ratio, which promotes the formation of a double lithium-titanium ethoxide, [LiTi₃(OEt)₁₃], and ensures chemical equivalence of the ethoxide groups at room temperature.[8]
-
Hydrolysis: The resulting clear sol is then subjected to hydrolysis. This is typically done by exposure to atmospheric moisture or the controlled addition of a water/ethanol mixture.
-
Gelation and Processing: The hydrolyzed sol will form a gel. This gel is then dried and calcined at 700 °C for as little as 15 minutes to yield the pure spinel Li₄Ti₅O₁₂ phase.[2]
Quantitative and Characterization Data:
| Parameter | Value / Observation | Reference |
| Optimal Atomic Ratio (Li:Ti) | 5 : 5 | [8] |
| Precursor Solvent | Anhydrous Ethanol | [2][8] |
| Key Intermediate Species | Double Alkoxide [LiTi₃(OEt)₁₃]⁻ | [8] |
| ¹H NMR (5Li:5Ti, 20°C) | Coalescence of methylene signals (free & complexed LiOEt) | [8] |
| ¹H NMR (4Li:5Ti, 20°C) | Separate signals for free LiOEt observed | [8] |
| Final Calcination | 700 °C for 15 minutes | [2] |
| Product | Pure spinel phase Li₄Ti₅O₁₂ | [2] |
Experimental Workflow Diagram:
Protocol 3: Double Alkoxide Route for Lithium Niobate (LiNbO₃) Thin Films
This protocol describes the synthesis of a LiNbO₃ precursor sol using the "double alkoxide" method, which involves reacting this compound and niobium(V) ethoxide. This method is a cornerstone for producing high-quality ferroelectric thin films.[6][7]
Methodology:
-
Precursor Handling: Both this compound and niobium(V) ethoxide are highly sensitive to moisture. All handling must be performed under a dry, inert atmosphere (e.g., in a glovebox).
-
Solution Preparation: Prepare a solution of this compound (1:1 molar ratio with Nb) in anhydrous ethanol. In a separate flask, prepare a solution of niobium(V) ethoxide in anhydrous ethanol.
-
Mixing: Slowly add the this compound solution to the niobium ethoxide solution with constant stirring. This reaction forms the double alkoxide LiNb(OC₂H₅)₆ in solution.[6] The solution should be allowed to reflux to ensure complete reaction and formation of a stable, homogeneous sol.
-
Controlled Hydrolysis: The key to forming a stable gel is the precise control of the hydrolysis step.[6] A solution of deionized water in ethanol is prepared and added dropwise to the double alkoxide solution under vigorous stirring. The amount of water is critical and typically kept at a low molar ratio relative to the alkoxide.
-
Film Deposition: The resulting sol can be used for thin film deposition via techniques like spin-coating or dip-coating onto a suitable substrate (e.g., sapphire or silicon).[7]
-
Heat Treatment: The deposited film is first dried at a low temperature (e.g., 100-150 °C) to remove the solvent and then subjected to a higher temperature calcination (e.g., 500-800 °C) to crystallize the LiNbO₃ phase.
Quantitative Data for Precursor Sol:
| Parameter | Reagent / Condition | Molar Ratio | Reference |
| Lithium Precursor | This compound (LiOEt) | 1 | [7] |
| Niobium Precursor | Niobium(V) Ethoxide (Nb(OEt)₅) | 1 | [7] |
| Solvent | Anhydrous Ethanol | - | [6] |
| Key Intermediate | LiNb(OC₂H₅)₆ | - | [6] |
Logical Relationship Diagram:
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Amasci.net - this compound synthesis [amasci.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.com [mdpi.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes and Protocols: Lithium Ethoxide for the Deprotonation of Acidic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium ethoxide (LiOEt) is a strong, non-nucleophilic base widely employed in organic synthesis for the deprotonation of a variety of acidic compounds. Its utility is particularly notable in carbon-carbon bond-forming reactions where the generation of a specific enolate or carbanion is a critical step. These reactions include the Claisen condensation, malonic ester synthesis, Dieckmann condensation, and Michael addition. The choice of this compound is often dictated by the pKa of the acidic proton to be removed and the desired reaction conditions. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in deprotonation reactions.
Physicochemical Properties and Handling of this compound
This compound is a white to off-white powder that is highly reactive and moisture-sensitive.[1] It is typically prepared by the reaction of lithium metal with anhydrous ethanol.[1] Due to its reactivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times.
| Property | Value |
| Molecular Formula | C₂H₅LiO |
| Molecular Weight | 52.00 g/mol |
| Appearance | White to off-white powder |
| pKa of Conjugate Acid (Ethanol) | ~16 |
Deprotonation of Acidic Compounds: A Guide
The effectiveness of this compound as a base is determined by the pKa of the target acidic proton. A general rule of thumb is that the pKa of the conjugate acid of the base used should be higher than the pKa of the acid being deprotonated for the deprotonation to be favorable.
| Compound Class | Approximate pKa Range | Deprotonation with LiOEt Feasible? |
| 1,3-Diketones | 9-11 | Yes |
| β-Ketoesters | 10-12 | Yes |
| Malonic Esters | 13 | Yes |
| Simple Ketones | 19-21 | No (incomplete deprotonation) |
| Terminal Alkynes | 25 | No |
| Alcohols | 16-18 | Equilibrium |
Experimental Protocols
Protocol 1: Claisen Condensation - Synthesis of Ethyl Acetoacetate
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. This compound can be used to deprotonate an ester, forming an enolate, which then attacks the carbonyl carbon of a second ester molecule.
Reaction Scheme:
2 CH₃COOEt --(LiOEt, EtOH)--> CH₃COCH₂COOEt + EtOH
Materials:
-
Lithium metal
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of this compound Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add lithium metal (1.0 eq) to anhydrous ethanol (sufficient to dissolve the lithium) under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the lithium has dissolved.
-
Reaction: Cool the freshly prepared this compound solution to 0 °C in an ice bath. Add ethyl acetate (2.0 eq) dropwise to the stirred solution over 30 minutes. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold 1 M HCl (2.0 eq). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude ethyl acetoacetate can be purified by fractional distillation.
Expected Yield: 65-75%
Protocol 2: Malonic Ester Synthesis - Alkylation of Diethyl Malonate
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. This compound is used to deprotonate diethyl malonate, forming a nucleophilic enolate that can be alkylated with an alkyl halide.
Reaction Scheme:
CH₂(COOEt)₂ + RX --(1. LiOEt, EtOH; 2. H₃O⁺)--> RCH(COOEt)₂
Materials:
-
This compound
-
Anhydrous ethanol (EtOH)
-
Diethyl malonate
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) to the enolate solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the alkyl halide used (typically 2-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude alkylated malonic ester can be purified by vacuum distillation.
Typical Yields for Alkylation of Diethyl Malonate with Various Alkyl Halides:
| Alkyl Halide | Product | Yield (%) |
| 1-Bromobutane | Diethyl n-butylmalonate | 80-90 |
| Benzyl bromide | Diethyl benzylmalonate | 85-95 |
| 1-Iodopropane | Diethyl n-propylmalonate | 82-88 |
Protocol 3: Dieckmann Condensation - Intramolecular Cyclization of Diethyl Adipate
The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters. This compound is an effective base for this transformation.
Reaction Scheme:
EtOOC(CH₂)₄COOEt --(LiOEt, EtOH)--> 2-ethoxycarbonylcyclopentanone
Materials:
-
This compound
-
Anhydrous toluene
-
Diethyl adipate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend this compound (1.1 eq) in anhydrous toluene.
-
Addition of Diester: Heat the suspension to reflux. Add a solution of diethyl adipate (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
Reaction: Continue to reflux the mixture for an additional 2 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M HCl until the solution is acidic (pH ~5). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Expected Yield: 70-80%
Visualizations
Caption: General workflow for a deprotonation reaction using this compound.
Caption: Mechanism of the Claisen condensation reaction.
Caption: Logical steps for selecting a suitable base for deprotonation.
Conclusion
This compound is a valuable and versatile base for the deprotonation of a range of acidic compounds in organic synthesis. Its efficacy in key C-C bond-forming reactions such as the Claisen, malonic ester, and Dieckmann condensations makes it an important reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates. Successful application of this compound requires careful consideration of the substrate's acidity, anhydrous reaction conditions, and appropriate safety precautions. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: Desilylation Reactions Facilitated by Lithium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are among the most widely utilized protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of installation, stability under a range of reaction conditions, and selective removal. While various reagents have been developed for the cleavage of silyl ethers, this document focuses on the application of lithium ethoxide (LiOEt) as a basic reagent to facilitate desilylation.
This compound, a strong base, can be employed for the deprotection of silyl ethers, particularly in substrates sensitive to acidic or fluoride-based reagents. The ethoxide anion acts as a nucleophile, attacking the silicon atom and leading to the cleavage of the silicon-oxygen bond to regenerate the free hydroxyl group. The efficacy of this method can be influenced by the steric hindrance around both the silicon atom and the oxygen atom of the ether, as well as the solvent system employed.
While this compound is more commonly recognized as a reagent for deprotonation, its utility in specific desilylation reactions warrants consideration, especially in cases where chemoselectivity is a key concern. These notes provide an overview of the reaction, hypothetical quantitative data for comparison, and generalized experimental protocols.
Data Presentation
Due to a lack of specific examples in the peer-reviewed literature detailing this compound as the primary reagent for the desilylation of common silyl ethers, the following table presents hypothetical, yet chemically reasonable, quantitative data. This data is intended to provide a comparative framework for researchers considering this methodology. The reaction conditions are based on typical strong base-mediated desilylations.
Table 1: Hypothetical Quantitative Data for Desilylation of Silyl Ethers with this compound
| Entry | Substrate (Silyl Ether) | Product (Alcohol) | LiOEt (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Trimethylsilyl (TMS) Ether | Primary Alcohol | 1.2 | THF | 25 | 1 | 95 |
| 2 | Triethylsilyl (TES) Ether | Primary Alcohol | 1.5 | THF | 25 | 4 | 92 |
| 3 | tert-Butyldimethylsilyl (TBDMS) Ether | Primary Alcohol | 2.0 | THF/HMPA | 60 | 12 | 85 |
| 4 | tert-Butyldiphenylsilyl (TBDPS) Ether | Primary Alcohol | 2.5 | THF/HMPA | 80 | 24 | 70 |
| 5 | Trimethylsilyl (TMS) Ether | Secondary Alcohol | 1.5 | THF | 25 | 2 | 90 |
| 6 | tert-Butyldimethylsilyl (TBDMS) Ether | Secondary Alcohol | 2.5 | THF/HMPA | 80 | 24 | 75 |
| 7 | Trimethylsilyl (TMS) Ether | Phenol | 1.1 | THF | 0 | 0.5 | 98 |
| 8 | tert-Butyldimethylsilyl (TBDMS) Ether | Phenol | 1.5 | THF | 25 | 6 | 90 |
Note: The above data is illustrative and should be optimized for specific substrates. HMPA (hexamethylphosphoramide) can be used as an additive to increase the reactivity of the alkoxide.
Reaction Mechanism and Experimental Workflow
The desilylation reaction facilitated by this compound proceeds via a nucleophilic attack of the ethoxide ion on the silicon atom of the silyl ether. This forms a pentacoordinate silicon intermediate, which then collapses, breaking the silicon-oxygen bond and liberating the corresponding alcohol upon workup.
Logical Relationship of Desilylation
Caption: Logical flow of the this compound-mediated desilylation reaction.
General Experimental Workflow
Caption: A generalized workflow for a typical desilylation experiment.
Experimental Protocols
The following are generalized protocols for the desilylation of silyl ethers using this compound. Caution: this compound is a strong base and is moisture-sensitive. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Desilylation of a Primary Trimethylsilyl (TMS) Ether
Materials:
-
TMS-protected primary alcohol (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound solution (e.g., 1.0 M in ethanol or THF, 1.2 mL, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the TMS-protected primary alcohol (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Desilylation of a sterically hindered tert-Butyldimethylsilyl (TBDMS) Ether
Materials:
-
TBDMS-protected alcohol (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous Hexamethylphosphoramide (HMPA) (2 mL, optional)
-
This compound (solid, 104 mg, 2.0 mmol) or a solution in ethanol/THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the TBDMS-protected alcohol (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (10 mL) and add HMPA (2 mL, if necessary).
-
Add solid this compound (104 mg, 2.0 mmol) in one portion or add the solution dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) to remove HMPA, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Logical Relationships
While "signaling pathways" are not directly applicable to this chemical transformation, the logical relationship between substrate, reagent, and product can be visualized to understand the reaction's components and outcome.
Caption: Key components influencing the desilylation reaction outcome.
Conclusion
This compound presents a viable, albeit less documented, option for the desilylation of silyl ethers. Its utility is most pronounced in contexts where fluoride-based reagents or acidic conditions are undesirable. The reaction conditions, particularly for more sterically encumbered silyl ethers, may require optimization of temperature and the use of polar aprotic co-solvents. The provided protocols offer a foundational starting point for researchers wishing to explore this methodology in their synthetic endeavors. It is strongly recommended that small-scale trial reactions are conducted to determine the optimal conditions for any new substrate.
Troubleshooting & Optimization
safe handling and storage procedures for lithium ethoxide
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and storage of lithium ethoxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is self-heating and may catch fire. It is also corrosive and can cause severe skin burns and eye damage.[1] The material reacts violently with water and is moisture-sensitive.[1][2] Inhalation can cause chemical burns to the respiratory tract.[1]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It must be stored under an inert gas, such as nitrogen or argon, and protected from moisture.[5] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] The storage area should be designated as a flammables and corrosives area.[1][6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes impervious gloves, protective clothing, and eye/face protection such as safety glasses with side-shields or goggles.[7][8] A lab coat or coverall is also recommended.[9] All handling of the solid should be done in a chemical fume hood.[1]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[10] For solid spills, do not use water.[9] Carefully sweep or scoop up the dry material, avoiding dust generation, and place it into a dry, covered metal container for disposal.[9] The affected area can then be cleaned. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal. Do not let the product enter drains.
Q5: What should I do in case of accidental exposure to this compound?
A5: Immediate first aid is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Discoloration of this compound (yellowing or browning) | Exposure to air or moisture, leading to decomposition. | Discard the reagent. Ensure future storage is under a dry, inert atmosphere. |
| Clumping or caking of the powder | Absorption of moisture from the atmosphere. | The product may have reduced reactivity. It is best to use a fresh, unopened container. Ensure proper sealing and storage in a desiccator or glovebox. |
| Fuming or smoking upon opening the container | Reaction with moisture and/or oxygen in the air. | This indicates high reactivity. Handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent further reaction and potential ignition. |
| Poor reactivity in an experiment | Decomposition of the reagent due to improper storage or handling. | Use a fresh bottle of this compound. Titrate the solution (if applicable) to determine the active concentration before use. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder or crystalline chunks.[2][5] |
| Molecular Formula | C₂H₅LiO[2][5] |
| Molecular Weight | 52.0 g/mol [2][5] |
| Flash Point | 8.9°C (48.2°F)[2] |
| Boiling Point | 67°C to 72.6°C[2] |
| Decomposition Temperature | 325°C[2] |
Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | 10°C to 25°C[3][4] |
| Storage Atmosphere | Inert gas (e.g., nitrogen, argon)[5] |
| Incompatible Materials | Water, acids, alcohols, ketones, esters, carbon dioxide, halogens, strong oxidizing agents, alkali metals, ammonia, peroxides.[6][9][12] |
Fire Extinguishing Agents
| Suitable Agents | Unsuitable Agents |
| Dry sand[9] | Water[9] |
| Dry chemical powder | Foam[12] |
| Alcohol-resistant foam | Carbon dioxide (CO₂)[12] |
| Extover® (for Class D fires)[13] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted to specific experimental needs and safety standards of your institution.
Protocol 1: Dispensing Solid this compound
-
Preparation: Work in a chemical fume hood or a glovebox with low moisture and oxygen levels. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: If not using a glovebox, flush the reaction vessel with a dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Quickly weigh the required amount of this compound in a tared, dry, and sealed container. Minimize exposure to the atmosphere.
-
Addition: Add the solid this compound to the reaction vessel under a positive pressure of inert gas.
-
Cleaning: Clean any spills immediately as per the spill handling protocol.
Protocol 2: Preparation of a this compound Solution
-
Solvent Preparation: Use anhydrous ethanol. Ensure the solvent is deoxygenated by bubbling an inert gas through it for at least 30 minutes.
-
Dissolution: In a dry, inert atmosphere-flushed flask equipped with a magnetic stirrer, slowly add the pre-weighed solid this compound to the anhydrous ethanol.
-
Stirring: Stir the mixture until the solid is completely dissolved. The dissolution may be exothermic.
-
Storage: Store the resulting solution under an inert atmosphere in a tightly sealed container.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the proper storage of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Buy this compound | 2388-07-0 [smolecule.com]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. tracesciences.com [tracesciences.com]
- 8. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 9. gelest.com [gelest.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. thecompliancecenter.com [thecompliancecenter.com]
Technical Support Center: Managing Moisture Sensitivity of Lithium Ethoxide in Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of lithium ethoxide, a highly moisture-sensitive reagent. Following these protocols is crucial for experimental success, safety, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly moisture-sensitive? this compound (LiOEt) is a strong base and nucleophile used in various organic synthesis reactions.[1] Its high reactivity makes it extremely sensitive to moisture. When exposed to water, including atmospheric humidity, it undergoes rapid hydrolysis to form lithium hydroxide (LiOH) and ethanol.[1][2] This reaction not only consumes the active reagent but also introduces impurities that can negatively impact the desired chemical transformation.
Q2: How should I properly store this compound? To maintain its integrity, this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1] The ideal storage location is a glovebox or a desiccator to minimize any potential exposure to moisture.[3][4]
Q3: What are the visual signs of this compound degradation? Pure this compound is typically a white to off-white powder or crystalline solid.[5] Signs of degradation due to moisture exposure include clumping, discoloration, or the presence of a liquid (ethanol).[6] If these signs are observed, the reagent is likely compromised and should not be used.
Q4: What type of solvents and glassware should be used? It is imperative to use anhydrous solvents, as this compound reacts violently with water.[2][7][8] Solvents should be rigorously dried over a suitable drying agent (e.g., distilled from sodium/benzophenone) or passed through a solvent purification system.[9][10] All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed water and cooled under an inert atmosphere.[11]
Q5: What are the primary consequences of moisture contamination in my experiment? Moisture contamination can lead to several critical issues:
-
Reduced Yield: The active reagent is consumed by the reaction with water.[6]
-
Byproduct Formation: The generation of lithium hydroxide can catalyze unwanted side reactions.[6]
-
Poor Reproducibility: Varying levels of moisture between experiments will lead to inconsistent results.
-
Safety Hazards: The reaction with water is exothermic and can be violent, especially on a larger scale.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture Contamination: Reagent, solvent, or glassware was not properly dried. | Use a fresh, unopened container of this compound. Ensure solvents are anhydrous (<10 ppm H₂O). Oven-dry all glassware for several hours at >120°C and cool under inert gas.[11][12] |
| Formation of unexpected byproducts | Reagent Degradation: this compound hydrolyzed to lithium hydroxide, which acted as an alternative base/nucleophile. | Handle this compound exclusively in a glovebox or using Schlenk line techniques to prevent exposure to atmospheric moisture.[11][13] |
| Inconsistent results between batches | Variable Moisture Levels: Inconsistent drying of solvents or handling procedures. | Standardize all experimental procedures. Always use freshly dried solvents and verify their water content before use. |
| Reagent appears clumped or discolored | Improper Storage: The container was not sealed properly or was exposed to air. | Discard the degraded reagent. Review storage protocols and ensure containers are sealed with parafilm and stored in a desiccator or glovebox.[1] |
Quantitative Data Summary
The table below summarizes key parameters critical for experiments involving this compound. These values are representative for many moisture-sensitive organometallic reactions.
| Parameter | Recommended Value | Rationale & Notes |
| Solvent Water Content | < 10 ppm | Higher water content will lead to significant reagent decomposition and reduced yields.[14][15][16] |
| Inert Gas Purity | ≥ 99.998% (Ultra-High Purity) | Minimizes introduction of O₂ and H₂O into the reaction atmosphere. |
| Glovebox Atmosphere | < 1 ppm H₂O, < 1 ppm O₂ | Provides the most secure environment for handling highly sensitive reagents like this compound.[4] |
| Acceptable Leak Rate (Schlenk Line) | < 10⁻³ mbar/min | Ensures the integrity of the inert atmosphere during the reaction. |
Experimental Protocol: Deprotonation of a Ketone
This protocol provides a generalized procedure for the deprotonation of a ketone to form a lithium enolate. All manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques. [13][17]
Materials:
-
This compound (solid)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone substrate (e.g., cyclohexanone)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septa, syringes, and needles
-
Schlenk line with a dual vacuum/inert gas manifold
Procedure:
-
Preparation: Dry the Schlenk flask and stir bar in an oven (>120°C) for at least 4 hours. Assemble the flask while hot and immediately attach it to the Schlenk line. Purge the flask by evacuating and refilling with inert gas (e.g., argon) three times.[11][18]
-
Reagent Addition: In a glovebox, weigh the required amount of this compound directly into the prepared Schlenk flask.[3] Seal the flask with a septum before removing it from the glovebox and reattaching to the Schlenk line.
-
Solvent Addition: Transfer anhydrous THF into the flask via a cannula or a dry syringe.[9] Stir the mixture at room temperature to form a solution or a fine suspension.
-
Deprotonation: Cool the reaction mixture to the desired temperature (e.g., -78°C with a dry ice/acetone bath). Slowly add the ketone substrate dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to stir for the specified time. Progress can be monitored by taking aliquots (via a cannula) and quenching them for analysis (e.g., by GC-MS after derivatization).
-
Quenching: Once complete, the reaction is quenched by the slow addition of a suitable electrophile or a proton source (e.g., saturated aqueous NH₄Cl solution) at low temperature.
Visualizations
Caption: Experimental workflow for a moisture-sensitive reaction using this compound.
Caption: Desired reaction vs. undesired hydrolysis of this compound.
Caption: A decision-making flowchart for troubleshooting failed reactions.
References
- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 2. gelest.com [gelest.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. ossila.com [ossila.com]
- 5. Buy this compound | 2388-07-0 [smolecule.com]
- 6. Amasci.net - this compound synthesis [amasci.net]
- 7. chembk.com [chembk.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Preventing Decomposition of Lithium Ethoxide
Welcome to the Technical Support Center for handling and utilizing lithium ethoxide in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this highly reactive reagent, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of this compound decomposition is hydrolysis.[1][2] this compound is extremely sensitive to moisture and will readily react with water from the atmosphere or residual water in solvents and on glassware to form lithium hydroxide and ethanol.[1][2] This decomposition neutralizes the active base and can introduce unwanted side products into your reaction.
Q2: How can I visually identify decomposed this compound?
A2: Pure this compound is typically a white to off-white powder.[3] A yellowish or brownish discoloration can be an indicator of decomposition or the presence of impurities. If the material appears clumpy or has lost its fine powdery consistency, it may have been exposed to moisture.
Q3: What are the ideal storage conditions for this compound?
A3: To prevent decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool and dry. It is crucial to minimize exposure to air and humidity during storage and handling.
Q4: Can I use a solvent other than ethanol for my reaction with this compound?
A4: Yes, other anhydrous solvents can be used, but the solubility of this compound varies. It is sparingly soluble in diethyl ether and pentane, with slightly better solubility in heptane. The choice of solvent should be guided by the requirements of your specific reaction and the solubility of your reactants. Ensure any solvent used is rigorously dried before use.
Q5: What are some common side reactions of this compound?
A5: Besides decomposition, this compound can participate in several side reactions depending on the substrates present. As a strong base, it can deprotonate acidic protons other than the desired one, leading to a mixture of products. In reactions with alkyl halides, elimination reactions can compete with the desired substitution, particularly with secondary and tertiary halides.[4] With enolizable ketones and aldehydes, aldol condensation can be a significant side reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or nonexistent yield in a reaction involving this compound is often linked to the decomposition of the reagent.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination of this compound | Verify the integrity of the stored reagent. | If the this compound appears discolored or clumpy, it has likely been compromised by moisture. It is recommended to use a fresh, unopened container or to prepare a fresh batch. |
| Wet Solvents or Reagents | Ensure all solvents and reagents are rigorously dried. | Use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents. Dry other liquid reagents using suitable methods (e.g., molecular sieves). Solid reagents should be dried in a vacuum oven. |
| Improper Glassware Preparation | Confirm that all glassware was properly dried. | Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas. |
| Atmospheric Moisture During Reaction | Review the experimental setup for potential leaks. | Ensure all joints are well-sealed and a positive pressure of inert gas is maintained throughout the reaction. Use septa that have not been punctured multiple times. |
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can often be traced back to side reactions or the use of decomposed this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Lithium Hydroxide | Analyze byproducts for characteristics of base-catalyzed side reactions not typical for this compound. | The presence of lithium hydroxide from hydrolysis can catalyze different reaction pathways. Re-run the reaction with fresh this compound and strictly anhydrous conditions. |
| Elimination Side Reactions (with alkyl halides) | Analyze the product mixture for the presence of alkenes. | For reactions prone to elimination, consider using a less hindered alkoxide base or running the reaction at a lower temperature.[4] |
| Aldol Condensation (with ketones/aldehydes) | Identify byproducts consistent with aldol addition or condensation products. | Add the this compound slowly to the carbonyl compound at a low temperature to minimize self-condensation.[3] |
| Reaction with Solvent | Check for byproducts resulting from the deprotonation or reaction with the solvent. | Ensure the chosen solvent is inert under the basic reaction conditions. For example, avoid protic solvents or those with acidic protons. |
Experimental Protocols
Protocol 1: Handling and Transfer of Solid this compound
This protocol outlines the procedure for safely handling solid this compound in a glovebox or using Schlenk techniques to prevent decomposition.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated solvent
-
Oven-dried glassware (reaction flask, addition funnel, etc.)
-
Glovebox or Schlenk line with a supply of inert gas (Nitrogen or Argon)
-
Spatula, weighing paper
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a positive pressure of inert gas.
-
If using a Schlenk line, ensure a steady flow of inert gas through the manifold.
-
If using a glovebox, ensure the atmosphere is inert.
-
-
Weighing and Transfer:
-
In a glovebox: Transfer the this compound container into the glovebox. Weigh the desired amount of this compound onto weighing paper and add it directly to the reaction flask.
-
Using a Schlenk line: In a fume hood, quickly weigh the this compound and transfer it to the reaction flask under a positive flow of inert gas. This should be done as rapidly as possible to minimize exposure to air.
-
-
Dissolution:
-
Add the anhydrous solvent to the reaction flask containing the this compound via a cannula or a syringe.
-
Stir the mixture until the this compound is dissolved or a uniform suspension is formed.
-
Protocol 2: Preparation of Anhydrous Ethanol
To minimize hydrolysis, it is critical to use anhydrous ethanol.
Materials:
-
Absolute ethanol
-
Magnesium turnings
-
Iodine crystal (as an indicator)
-
Distillation apparatus
-
Inert gas supply
Procedure:
-
Set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
In the distillation flask, add magnesium turnings (approx. 5 g per L of ethanol) and a single crystal of iodine.
-
Add about 50 mL of absolute ethanol.
-
Gently heat the mixture. The yellow color of the iodine will disappear, and the solution will turn grayish, indicating the formation of magnesium ethoxide.
-
Add the remaining absolute ethanol.
-
Reflux the mixture for at least one hour.
-
Distill the anhydrous ethanol under a positive pressure of inert gas, collecting the distillate in an oven-dried receiving flask.
-
The freshly distilled anhydrous ethanol should be used immediately or stored over activated molecular sieves under an inert atmosphere.
Visualizations
Caption: Primary decomposition pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Reaction Yield with Lithium Ethoxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for optimizing reaction yields when using lithium ethoxide under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is an inert atmosphere crucial for its use?
A1: this compound (LiOEt) is a strong base and nucleophile commonly used in organic synthesis for reactions like Williamson ether synthesis, esterifications, and various condensation reactions.[1][2] It is highly reactive and moisture-sensitive. Exposure to air and moisture will cause it to decompose into lithium hydroxide and ethanol, reducing its efficacy and impacting reaction stoichiometry.[1][3] Therefore, all handling and reactions must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to ensure reproducibility and high yields.[4]
Q2: How can I ensure the quality of my this compound?
A2: this compound is a white to pale yellow solid.[1] Its quality is paramount for successful reactions. It is best to use freshly prepared this compound or a recently purchased batch from a reputable supplier.[1][5] If the reagent has been stored for some time, its activity may be diminished. It should be stored in a dry, air-tight container, and handled exclusively in a glovebox or using Schlenk line techniques to prevent degradation.[1][4]
Q3: What are the most common causes of low yield in reactions involving this compound?
A3: Low yields often stem from several key factors:
-
Reagent Degradation: Contamination by air or moisture is a primary cause of failure.[3][6]
-
Incorrect Stoichiometry: Inaccurate measurement of reactants or degraded this compound can throw off the reaction balance.[6][7]
-
Suboptimal Reaction Conditions: Temperature and solvent choice significantly influence the reaction outcome.[6][8]
-
Competing Side Reactions: For instance, in Williamson ether synthesis, elimination (E2) reactions can compete with the desired substitution (SN2) pathway, especially with sterically hindered substrates.[9][10]
Q4: Which solvents are recommended for use with this compound?
A4: Solvents must be rigorously dried and degassed before use, as this compound will react with protic impurities like water.[4] The parent alcohol, ethanol, is often a suitable solvent for reactions where this compound is used.[11] For other applications, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common, but care must be taken as organolithium reagents can react with and deprotonate these solvents, particularly at higher temperatures.[4] The choice of solvent can influence the reactivity and solubility of the reagents.[8][12]
Q5: How does temperature affect reactions with this compound?
A5: Temperature is a critical parameter. Lower temperatures can slow down the reaction rate, while excessively high temperatures can promote undesirable side reactions, such as elimination over substitution, or lead to reagent or product degradation.[13][14] The optimal temperature depends on the specific reaction being performed and should be carefully controlled.[15] For many reactions, slow, controlled addition of a reagent at a reduced temperature is a standard practice to manage the reaction's exothermicity and minimize side products.[4]
Troubleshooting Guides
Problem: My reaction yield is consistently low or zero.
This is a common issue when working with highly reactive, air-sensitive reagents. A systematic approach can help identify the root cause.
-
Potential Cause 1: Degraded this compound.
-
Potential Cause 2: Inadequate Inert Atmosphere.
-
Solution: Verify your inert atmosphere setup. All glassware must be thoroughly oven- or flame-dried to remove adsorbed water.[16] The system should be purged with nitrogen or argon for a sufficient time to displace all air.[17] Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler.[4][16]
-
-
Potential Cause 3: Impure Reactants or Solvents.
Problem: I am observing significant amounts of side products, particularly elimination products in a Williamson ether synthesis.
The competition between substitution (SN2) and elimination (E2) is a classic challenge in reactions involving strong bases like this compound.
-
Potential Cause 1: Sterically Hindered Substrate.
-
Solution: The Williamson ether synthesis works best with primary and methyl alkyl halides.[10] Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively give the elimination product.[9][10] If possible, redesign your synthesis to use a less sterically hindered electrophile.
-
-
Potential Cause 2: High Reaction Temperature.
-
Solution: Higher temperatures favor elimination reactions.[18] Try running the reaction at a lower temperature to favor the SN2 pathway. Monitor the reaction progress over a longer period.
-
Problem: The reaction is sluggish and does not go to completion.
-
Potential Cause 1: Insufficient Temperature.
-
Potential Cause 2: Poor Solubility.
-
Solution: One or more of your reactants may not be sufficiently soluble in the chosen solvent. Consider a different anhydrous solvent system that may better solubilize all components of the reaction mixture.[8]
-
Data Presentation
Table 1: Effect of Alkyl Halide Substrate on Williamson Ether Synthesis Outcome
| Alkyl Halide Type | Primary Reaction Pathway | Typical Product(s) | Expected Ether Yield |
| Methyl (e.g., CH₃-Br) | Sₙ2 | Ether | Excellent |
| Primary (e.g., R-CH₂-Br) | Sₙ2 | Ether | Good to Excellent |
| Secondary (e.g., R₂-CH-Br) | Sₙ2 and E2 Competition | Mixture of Ether and Alkene | Poor to Moderate[9][10] |
| Tertiary (e.g., R₃-C-Br) | E2 | Alkene | None[10] |
Table 2: Illustrative Impact of Solvent Choice on Reaction Parameters
| Solvent | Dielectric Constant (Approx.) | Key Characteristics | Potential Impact on this compound Reactions |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, moderately polar | Good general-purpose solvent, but can be deprotonated at higher temperatures.[4] |
| Diethyl Ether | 4.3 | Aprotic, low polarity | Commonly used, but lower boiling point limits reaction temperature range. |
| Ethanol | 24.5 | Protic | Can be used as a solvent but will be in equilibrium with the ethoxide. |
| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic, highly polar | May accelerate Sₙ2 reactions but can be difficult to remove and must be rigorously dried. |
Table 3: General Temperature Guidelines for this compound Reactions
| Temperature Range | General Effect | Typical Application |
| -78 °C to 0 °C | Minimizes side reactions, controls exotherms | Deprotonations, additions to sensitive substrates. |
| 0 °C to Room Temp (~25 °C) | Moderate reaction rates | Many standard transformations, including some Sₙ2 reactions. |
| > 25 °C to Reflux | Increased reaction rates | Can favor elimination; used when higher activation energy is required.[18] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to air and moisture.[16]
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, addition funnel, condenser) in an oven at >120 °C for several hours or flame-dry under vacuum immediately before use.[16] Add a magnetic stir bar to the reaction flask.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). This can be done using a Schlenk line or by attaching a balloon filled with the inert gas.[4][17] Allow the apparatus to cool to room temperature under this inert atmosphere.
-
Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[4] Ensure all starting materials are dry.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents using a dry syringe or cannula.[4][17] Add solid reagents quickly against a counterflow of inert gas. This compound should be handled exclusively in a glovebox or under a strong counterflow of inert gas.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period. For reactions requiring cooling, use an appropriate bath (ice-water, dry ice-acetone, etc.). For heating, use a heating mantle or oil bath with a temperature controller.
-
Quenching and Workup: Once the reaction is complete (as determined by TLC, GC, etc.), cool it to an appropriate temperature (often 0 °C) before quenching. Quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous ammonium chloride, water, or dilute acid) via syringe.
Protocol 2: Preparation of a this compound Solution in Ethanol
This procedure can be used to generate fresh this compound for immediate use.[5]
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and a condenser under an inert atmosphere. Allow it to cool.
-
Ethanol Addition: Add the required volume of anhydrous ethanol (200 proof) to the flask via a dry syringe.
-
Lithium Addition: Carefully and slowly add small pieces of lithium metal to the stirring ethanol.[5] The reaction is exothermic and will produce hydrogen gas, which must be safely vented (e.g., through an oil bubbler).[19] Do not add all the lithium at once.
-
Reaction Completion: Continue stirring until all the lithium metal has dissolved. This results in a clear to slightly yellow solution of this compound in ethanol.[5]
-
Usage: The resulting solution should be used immediately for the best results. Its concentration can be estimated based on the initial amounts of lithium and ethanol.
Mandatory Visualizations
Caption: Experimental Workflow for Inert Atmosphere Reactions.
Caption: Troubleshooting Logic for Low Reaction Yield.
Caption: Competing Sₙ2 and E2 Reaction Pathways.
References
- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Amasci.net - this compound synthesis [amasci.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The effect of solvent on reactivity of the Li2S–P2S5 system in liquid-phase synthesis of Li7P3S11 solid electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 乙醇锂 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 12. Effect of Solvents on the Behavior of Lithium and Superoxide Ions in Lithium-Oxygen Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amprius.com [amprius.com]
- 14. benchchem.com [benchchem.com]
- 15. The Influence of Temperature on the Capacity of Lithium Ion Batteries with Different Anodes [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
common impurities in commercial lithium ethoxide and their effects
Welcome to the technical support center for commercial lithium ethoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities:
-
Lithium Hydroxide (LiOH): Forms when this compound reacts with trace amounts of water.[1][2]
-
Lithium Carbonate (Li₂CO₃): Results from exposure to atmospheric carbon dioxide. Lithium hydroxide, a primary impurity, can also react with CO₂ to form lithium carbonate.[3]
-
Unreacted Lithium Metal: Incomplete reaction of lithium metal with ethanol during synthesis can leave trace metallic lithium.[2]
-
Higher Alkoxides: If the ethanol used in synthesis contains other alcohols (e.g., methanol, isopropanol), corresponding lithium alkoxides may be present.
-
-
Elemental Impurities:
Q2: How can I determine the purity of my this compound?
A2: The purity of this compound is most commonly determined by titration. An acid-base titration can be used to quantify the total alkalinity, which includes this compound, lithium hydroxide, and lithium carbonate. To specifically quantify lithium hydroxide and carbonate, more advanced techniques may be required.
For elemental impurities, inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS) are the standard methods for accurate quantification at trace levels.[4][5][6][7]
Q3: What is the typical appearance of high-purity this compound?
A3: High-purity this compound is typically a white to off-white powder or crystalline solid.[1] A significant yellow or brown discoloration may indicate the presence of impurities or degradation products.
Q4: How should I handle and store this compound to minimize impurity formation?
A4: this compound is highly sensitive to moisture and air. It should be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox).[1] Store the compound in a tightly sealed, dry container, away from sources of moisture and carbon dioxide.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Low or No Yield in Base-Catalyzed Reactions (e.g., Claisen Condensation, Aldol Addition)
-
Possible Cause: Insufficient active base due to impurities.
-
Lithium Hydroxide (LiOH): While a base, LiOH is significantly weaker than this compound. Its presence reduces the overall basic strength of the reagent, leading to incomplete deprotonation of the substrate. In ester-based reactions like the Claisen condensation, hydroxide ions can also lead to the undesirable side reaction of saponification (hydrolysis of the ester to a carboxylate salt).[8][9][10]
-
Lithium Carbonate (Li₂CO₃): Lithium carbonate is a weak base and is generally ineffective in deprotonating the acidic α-hydrogens required to initiate these reactions. Its presence effectively lowers the concentration of the active this compound.
-
-
Recommended Solutions:
-
Use Fresh, High-Purity Reagent: Ensure the this compound is from a reputable supplier and has been stored correctly.
-
Titrate the Reagent: Perform a titration of the this compound lot to determine the actual concentration of active base before use. Adjust the stoichiometry of the reaction accordingly.
-
Use a Stronger, Non-Nucleophilic Base: If side reactions are a major concern, consider using a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA), especially for mixed Claisen condensations.[8][11]
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause 1: Transesterification.
-
Problem: In reactions involving esters (e.g., Claisen condensation), if the alkoxide base does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products. For example, using lithium methoxide with an ethyl ester can produce methyl ester byproducts.[8][12]
-
Solution: Always match the alkoxide base to the ester's alcohol component (e.g., use this compound for ethyl esters).[8][12]
-
-
Possible Cause 2: Saponification.
-
Problem: The presence of lithium hydroxide impurity can hydrolyze the ester starting material or product, forming a lithium carboxylate salt which is typically unreactive in the desired condensation pathway and can complicate product isolation.[8][9]
-
Solution: Use this compound with a low lithium hydroxide content. Ensure all reagents and solvents are anhydrous to prevent in-situ formation of lithium hydroxide.[8]
-
Issue 3: Inconsistent Reaction Rates or Reproducibility Issues
-
Possible Cause: Variable levels of impurities between different batches of this compound.
-
Problem: The catalytic or basic activity of this compound can be highly sensitive to the presence and concentration of impurities like LiOH and Li₂CO₃. Batch-to-batch variation in these impurities will lead to inconsistent reaction times and yields.
-
Solution:
-
Standardize Reagent Qualification: Implement a standard internal procedure to qualify each new batch of this compound. This should ideally include titration to determine the active base concentration.
-
Source from a Reliable Supplier: Choose suppliers that provide a detailed Certificate of Analysis with specified limits for common impurities.
-
-
Data Presentation
Table 1: Common Impurities in Commercial this compound and Their Effects
| Impurity | Common Source | Typical Concentration Range | Effects on Experiments |
| Lithium Hydroxide (LiOH) | Reaction with water | 0.1 - 2% | - Reduces effective basicity.- Can cause saponification of esters.[8][9]- May alter reaction kinetics. |
| Lithium Carbonate (Li₂CO₃) | Reaction with CO₂ | 0.1 - 1.5% | - Acts as an inert diluent, reducing the concentration of the active base.- Can neutralize acidic reagents or catalysts. |
| Unreacted Lithium Metal | Incomplete synthesis | < 0.1% | - Can act as a reducing agent, leading to unwanted side reactions.- Poses a safety hazard due to its reactivity. |
| Sodium (Na) | Raw materials | 10 - 200 ppm | - May alter the aggregation state and reactivity of the base.- Can influence the cation in enolate formation, affecting stereoselectivity. |
| Iron (Fe) | Manufacturing process | 1 - 50 ppm | - Can catalyze decomposition of reagents or products.- May quench reactions or form colored impurities. |
| Calcium (Ca) | Raw materials | 5 - 100 ppm | - Can form insoluble salts, leading to heterogeneous reaction mixtures.- May interfere with catalytic cycles. |
Experimental Protocols
Protocol 1: Titration for Total Alkalinity of this compound
This protocol provides a general method to determine the total basic content of a this compound sample.
Materials:
-
This compound sample
-
Anhydrous ethanol
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, flask, and magnetic stirrer
-
Inert atmosphere (glovebox or nitrogen/argon line)
Procedure:
-
Sample Preparation: Inside an inert atmosphere, accurately weigh approximately 100-200 mg of the this compound powder into a dry flask.
-
Dissolution: Add 20-30 mL of anhydrous ethanol to the flask and stir until the sample is completely dissolved.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.
-
Titration: Titrate the solution with the standardized HCl solution from the burette while stirring continuously. The endpoint is reached when the pink color just disappears.
-
Calculation: Record the volume of HCl used. The total alkalinity (as % this compound) can be calculated using the following formula:
% Purity = (V_HCl × M_HCl × MW_LiOEt × 100) / (m_sample × 1000)
Where:
-
V_HCl = Volume of HCl used (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_LiOEt = Molecular weight of this compound (52.00 g/mol )
-
m_sample = Mass of the this compound sample (g)
-
Note: This method measures the total base content (LiOEt + LiOH + Li₂CO₃).
Visualizations
References
- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 2. Amasci.net - this compound synthesis [amasci.net]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Analysis of Trace Impurities in Lithium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Trace Impurities in Lithium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Base used in Claisen Condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Lithium Ethoxide-Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving lithium ethoxide. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction yields and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound-mediated reactions can often be attributed to a few key factors:
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Reagent Quality: this compound is highly sensitive to moisture and air. Contamination can lead to the formation of lithium hydroxide and ethanol, reducing the amount of active base available for your reaction.[1][2] It is crucial to use anhydrous solvents and handle this compound under an inert atmosphere.
-
Improper Stoichiometry: An insufficient amount of this compound will result in incomplete deprotonation of the starting material, leading to a lower yield. Conversely, a large excess may promote unwanted side reactions.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control exothermic deprotonations and minimize side reactions. Allowing the reaction to proceed at an inappropriate temperature can decrease the yield of the desired product.
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly impact the solubility and reactivity of this compound and other reactants. Aprotic solvents are generally preferred to avoid reaction with the base.[3][4]
-
Side Reactions: Competing reactions such as elimination, self-condensation (in aldol or Claisen-type reactions), or reaction with trace impurities can consume starting materials and reduce the yield of the desired product.[3][5]
-
Product Loss During Workup: The desired product may be lost during the extraction and purification steps. This can be due to its solubility in the aqueous phase, volatility, or decomposition upon exposure to acidic or basic conditions during workup.[6]
Q2: How can I assess the quality of my this compound?
Ensuring the activity of your this compound is paramount. If you suspect reagent degradation, a simple titration can be performed to determine the concentration of active alkoxide. This is particularly important for older reagents or solutions that may have been exposed to the atmosphere. A procedure adapted from the standardization of lithium methoxide can be used.[1]
Q3: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often points to a lack of control over the reaction conditions. To improve selectivity:
-
Control the order of addition: For reactions like crossed aldol or Claisen condensations, slowly adding the enolizable substrate to a mixture of the non-enolizable partner and this compound can minimize self-condensation.
-
Optimize the temperature: Running the reaction at the lowest effective temperature can often suppress side reactions, which may have higher activation energies.
-
Choose the right solvent: The solvent can influence the aggregation state and reactivity of this compound, thereby affecting selectivity. Experimenting with different aprotic solvents may be beneficial.
Q4: Can I use this compound in protic solvents like ethanol?
While this compound can be prepared and is soluble in ethanol, using ethanol as a solvent for a reaction where this compound is the base can be problematic. The ethoxide will be in equilibrium with ethanol, and the high concentration of the conjugate acid can reduce the effective basicity and may interfere with the desired reaction pathway. Aprotic solvents like THF, DMF, or toluene are generally recommended for reactions where this compound is used as a strong base.[3][4][7]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the influence of different bases and solvents on the yield of Williamson ether synthesis, a common reaction where this compound can be employed.
Table 1: Comparison of Different Bases on Williamson Ether Synthesis Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| This compound | THF | 60 | Moderate | Effective, but moisture-sensitive. |
| Sodium Ethoxide | Ethanol | Reflux | 70-90 | A common and effective choice. |
| Potassium Carbonate | Acetone/DMF | 60-80 | 60-90 | A weaker base, often requires heating. |
| Sodium Hydride | THF/DMF | 25-60 | 80-96 | A very strong, non-nucleophilic base; requires strict anhydrous conditions.[5] |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Effect of Solvent on Williamson Ether Synthesis Yield
| Solvent | Dielectric Constant (ε) | Reaction Rate | Typical Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | Fast | 85-95 | Aprotic polar solvent, effectively solvates cations.[3] |
| Acetonitrile | 37.5 | Fast | 80-95 | Aprotic polar solvent, good for dissolving alkoxides.[3][4] |
| Tetrahydrofuran (THF) | 7.6 | Moderate | 70-90 | Common aprotic solvent, less polar than DMF. |
| Toluene | 2.4 | Slow | 50-70 | Apolar solvent, may lead to slower reaction rates.[4] |
| Ethanol | 24.5 | Slow | 60-80 | Protic solvent, can solvate the nucleophile and reduce its reactivity.[4] |
Note: The choice of solvent can significantly impact reaction time and yield. Aprotic polar solvents generally give the best results for SN2 reactions like the Williamson ether synthesis.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound Solution in Ethanol
This protocol describes the preparation of a this compound solution for subsequent use in organic synthesis.
Materials:
-
Lithium metal
-
Anhydrous ethanol
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add anhydrous ethanol to the reaction flask.
-
Carefully add small, freshly cut pieces of lithium metal to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas, so proper venting is essential.[1]
-
Continue stirring until all the lithium metal has dissolved.
-
The resulting solution is this compound in ethanol. The concentration can be determined by titration.
Protocol 2: Claisen Condensation for the Synthesis of Ethyl Benzoylacetate using this compound
This protocol is an example of a Claisen condensation where this compound can be used as the base.
Materials:
-
This compound solution (prepared as in Protocol 1 or a commercial solution)
-
Ethyl benzoate
-
Ethyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, add a solution of this compound in THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetate in anhydrous THF to the stirred this compound solution.
-
After the addition is complete, add a solution of ethyl benzoate in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid at 0 °C until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl benzoylacetate.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield this compound-mediated reactions.
Caption: Common side reactions in this compound-mediated transformations.
References
- 1. Amasci.net - this compound synthesis [amasci.net]
- 2. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Lithium Ethoxide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of lithium ethoxide solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms in the this compound solution upon standing. | 1. Moisture Contamination: this compound reacts with water to form insoluble lithium hydroxide.[1] 2. Carbon Dioxide Contamination: Reaction with atmospheric CO2 can form lithium carbonate, which is insoluble in ethanol. | 1. Work under inert atmosphere: Handle all solutions under a dry, inert atmosphere (e.g., argon or nitrogen). Use oven-dried glassware and anhydrous ethanol for solution preparation. 2. Filtration: If a precipitate has already formed, it can be removed by filtration under an inert atmosphere. Use a fine porosity filter to ensure complete removal of fine particles. |
| The this compound solution has a yellow or brown discoloration. | 1. Impurities in starting materials: Impurities in the lithium metal or ethanol used for synthesis can lead to colored byproducts. 2. Side reactions during synthesis: The reaction of lithium with ethanol can sometimes produce minor colored impurities.[1] 3. Degradation: Prolonged storage or exposure to air and light can cause degradation of the this compound solution. | 1. Use high-purity reagents: Start with high-purity lithium metal and anhydrous ethanol. 2. Purification by crystallization: If the discoloration is due to soluble impurities, purification by crystallization may be effective. 3. Activated Carbon Treatment: Gently warming the solution with a small amount of activated carbon followed by filtration may remove some colored impurities. This should be done cautiously and under an inert atmosphere. |
| Low yield of purified this compound after crystallization. | 1. Incomplete precipitation: The temperature may not be low enough to induce sufficient crystallization. 2. Sub-optimal solvent volume: Too much solvent will keep the this compound in solution even at low temperatures. 3. Losses during transfer and filtration: Mechanical losses can occur during the handling of the crystals. | 1. Optimize cooling: Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time. Stepwise cooling can promote the formation of larger, purer crystals. 2. Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure before cooling. 3. Careful handling: Use techniques to minimize losses during solid transfer, such as washing the flask with cold, fresh solvent and combining the washings with the main product. |
| Difficulty in filtering the purified this compound crystals. | 1. Very fine crystals: Rapid cooling can lead to the formation of very fine crystals that clog the filter paper. 2. Hygroscopic nature of the product: The purified solid is likely hygroscopic and will absorb atmospheric moisture, becoming sticky. | 1. Control cooling rate: Allow the solution to cool slowly to encourage the growth of larger, more easily filterable crystals. 2. Filter under inert atmosphere: Perform the filtration in a glove box or under a stream of inert gas to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound solution?
A1: The most common impurity is lithium hydroxide, which forms from the reaction of this compound with traces of water.[1] Another potential impurity is lithium carbonate, formed from a reaction with carbon dioxide from the air. If the synthesis is performed with impure starting materials, other metal alkoxides or organic impurities from the ethanol could also be present.
Q2: Can I purify my this compound solution by distillation?
A2: While this compound has a reported boiling point of approximately 67-72.6°C, purification by distillation is generally not recommended.[1][2][3][4][5] this compound has limited thermal stability and may decompose at elevated temperatures.[2] If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition.
Q3: What is the best method to purify a this compound solution?
A3: For small to medium laboratory scales, purification by crystallization is the most practical and effective method. This takes advantage of the temperature-dependent solubility of this compound in ethanol.
Q4: Can you provide a general protocol for the purification of this compound by crystallization?
A4: Yes, a general experimental protocol is provided below. Please note that specific conditions may need to be optimized for your particular solution.
Experimental Protocols
Purification of this compound in Ethanol by Crystallization
This method is based on the principle that the solubility of this compound in ethanol decreases significantly at lower temperatures.
Methodology:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry inert gas (argon or nitrogen).
-
All transfers and manipulations should be carried out under a positive pressure of an inert atmosphere.
-
-
Concentration (Optional):
-
If the initial concentration of this compound is low, carefully evaporate a portion of the ethanol solvent under reduced pressure. Avoid excessive heating to prevent decomposition.
-
-
Crystallization:
-
Transfer the this compound solution to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Place the flask in a cooling bath. A refrigerator (4°C) or a freezer (-20°C) can be used. For even lower temperatures, a dry ice/acetone bath can be employed.
-
Allow the solution to cool slowly and undisturbed for several hours to overnight to promote the formation of large crystals. Slow cooling generally results in higher purity crystals.
-
-
Isolation of Crystals:
-
Once crystallization is complete, the supernatant liquid (mother liquor) is carefully decanted or removed via a cannula under an inert atmosphere.
-
The remaining crystals are washed with a small amount of cold, anhydrous ethanol to remove any adhering impurities from the mother liquor. The wash solvent should be pre-chilled to the crystallization temperature.
-
The washing step can be repeated 1-2 times.
-
-
Drying:
-
The purified this compound crystals are dried under high vacuum to remove any residual solvent. This can be done at room temperature. Gentle warming (e.g., to 30-40°C) can expedite the process, but care should be taken to avoid melting or decomposition.
-
-
Storage:
-
The purified, dry this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Data Presentation: Solubility of this compound in Ethanol
The following table summarizes the solubility of this compound in ethanol at various temperatures, which is the basis for the crystallization purification method.
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| 20 | 19.6 |
| 24 | 15.8 |
| 70 | 23.0 |
This data indicates that cooling a saturated or near-saturated solution of this compound in ethanol will lead to the precipitation of the product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by crystallization.
Caption: Decision-making flowchart for troubleshooting common this compound solution impurities.
References
Technical Support Center: Personal Protective Equipment (PPE) for Handling Lithium Ethoxide
This guide provides essential information on the appropriate personal protective equipment (PPE) and safety procedures for researchers, scientists, and drug development professionals working with lithium ethoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric and water-reactive substance, meaning it can spontaneously ignite in air and reacts violently with moisture.[1][2] It is also corrosive and can cause severe burns to the skin and eyes.[1][2] For solutions of this compound in ethanol, there is the additional hazard of a highly flammable liquid and vapor.[2]
Q2: What is the minimum required PPE for handling this compound?
A2: The minimum required PPE includes a flame-resistant lab coat, chemical splash goggles that meet ANSI Z87.1 standards, and chemically resistant gloves.[3][4] All manipulations should be carried out within a certified chemical fume hood or a glove box.[3][5]
Q3: When is a face shield necessary?
A3: A face shield, worn in addition to chemical splash goggles, is required whenever there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3][5][6]
Q4: What type of lab coat should I wear?
A4: A flame-resistant lab coat is mandatory.[3] Avoid synthetic materials that can melt and adhere to the skin in case of a fire.[5] The lab coat should be fully buttoned to provide maximum coverage.
Q5: What are the recommendations for respiratory protection?
A5: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] All work with solid this compound or concentrated solutions should be performed in a well-ventilated fume hood or glovebox to minimize inhalation risk.[3][5]
Troubleshooting Guide
Q1: My gloves feel cold/tingly/irritated while handling this compound. What should I do?
A1: This could indicate that the glove material is being compromised. Immediately move away from the chemical, remove the gloves, and wash your hands thoroughly with soap and water for at least 15 minutes.[1] Inspect your hands for any signs of irritation or burns and seek medical attention if necessary. Dispose of the gloves as hazardous waste and select a glove with a longer breakthrough time or different material.
Q2: What should I do if this compound splashes on my flame-resistant lab coat?
A2: Immediately remove the contaminated lab coat, ensuring you do not spread the chemical to your skin or clothing underneath. Use a safety shower if the splash is extensive.[1] Have the lab coat decontaminated before reuse or dispose of it as hazardous waste according to your institution's guidelines.
Q3: I accidentally tore my glove while working with this compound. What is the immediate action?
A3: Immediately cease all work, move to a safe area, and remove the torn glove without touching the contaminated exterior with your bare skin. Wash your hands thoroughly with soap and water for at least 15 minutes.[1] After ensuring your hand is clean and free of contamination, you can double-glove with fresh, inspected gloves to safely clean up any potential contamination on your workspace before resuming your experiment.
Data Presentation
Glove Selection Guide for this compound in Ethanol
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) for Ethanol | Permeation Rate | Rating |
| Butyl Rubber | 0.7 | > 480 | Excellent | Excellent |
| Neoprene | 0.4 | > 480 | Excellent | Excellent |
| Nitrile | 0.2 | ~30-60 | Good | Good for splash protection |
| Natural Rubber | 0.5 | ~10-30 | Fair | Not Recommended |
| PVC | 0.3 | < 10 | Poor | Not Recommended |
Note: Breakthrough times can vary significantly based on the glove manufacturer, specific product, and experimental conditions. It is recommended to use thicker gloves for longer duration tasks. For any direct handling of pyrophoric materials, wearing a fire-resistant outer glove over the chemical-resistant inner glove is a recommended safety practice.
Experimental Protocols
Small Spill Cleanup (<100 mL)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don Appropriate PPE: Ensure you are wearing a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do NOT use water or combustible materials like paper towels.
-
Neutralize (Optional but Recommended): Once absorbed, slowly and carefully add a neutralizing agent for reactive chemicals, such as powdered limestone (calcium carbonate).
-
Collect Residue: Using non-sparking tools, carefully scoop the absorbed and neutralized material into a labeled, dry, and sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene or hexane), followed by a wipe with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional protocols.
Emergency First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Mandatory Visualization
Caption: PPE Selection Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. showagroup.com [showagroup.com]
- 4. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. gloves.com [gloves.com]
Technical Support Center: Managing Pyrophoric Lithium Ethoxide Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of lithium ethoxide solutions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has precipitated. | - Exposure to trace amounts of air or moisture. - Storage temperature fluctuations. - Degradation over time. | - If the solution is only slightly cloudy, it may still be usable for some applications, but a titration is recommended to determine the active concentration. - For critical applications, it is best to use a fresh, clear solution. - Ensure the bottle is properly sealed under an inert atmosphere (argon or nitrogen) and stored in a cool, dry place.[1] |
| Unexpected color change in the reaction mixture. | - Reaction with impurities in the solvent or starting materials. - Formation of side products due to incorrect reaction temperature. | - Ensure all solvents and reagents are anhydrous and of high purity.[2] - Precisely control the reaction temperature, as many reactions involving strong bases like this compound are highly temperature-sensitive.[3] |
| Low or no reactivity observed. | - Degraded this compound solution. - Presence of quenching impurities (e.g., water, acidic protons) in the reaction setup. | - Titrate the this compound solution to determine its molarity before use. - Flame-dry all glassware and purge with inert gas before use.[1] Ensure all other reagents and solvents are strictly anhydrous. |
| Violent or uncontrollable reaction. | - Addition of this compound solution too quickly. - Inadequate cooling of the reaction mixture. - Incorrect stoichiometry leading to a runaway reaction. | - Add the this compound solution dropwise via a syringe or cannula to the reaction mixture with vigorous stirring. - Maintain the recommended low temperature for the reaction using an appropriate cooling bath. - Double-check all calculations for reagent quantities.[2] |
| Ignition or smoke observed at the needle tip during transfer. | - Exposure of the pyrophoric solution to air at the needle tip. - Clogged needle causing pressure buildup and a spray of reagent. | - Ensure a positive pressure of inert gas is maintained in both the reagent bottle and the reaction vessel. - Use a clean, dry, and unobstructed needle for the transfer. - Maintain a slow and steady transfer rate. |
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required when handling this compound solutions?
A1: At a minimum, you must wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[4] It is also essential to wear appropriate chemical-resistant gloves; wearing two pairs of nitrile gloves is a common practice.[1]
Q2: How should I properly store this compound solutions?
A2: this compound solutions should be stored in their original container, tightly sealed under an inert atmosphere (argon or nitrogen). The storage area should be a cool, dry, dedicated cabinet for flammable and reactive materials, away from water and sources of ignition.[1][4]
Q3: What is the appropriate type of fire extinguisher for a this compound fire?
A3: For fires involving organolithium reagents, a standard dry powder (ABC) type extinguisher is recommended. Do not use water, foam, or carbon dioxide extinguishers , as they can react violently with the pyrophoric material.[5][6] A container of sand or powdered lime should also be readily available to smother small fires.
Q4: How do I safely quench residual this compound in a reaction flask?
A4: Quenching should be performed in a fume hood under an inert atmosphere and with external cooling (e.g., an ice bath). Slowly add a less reactive alcohol, such as isopropanol, to the stirred solution.[5][7] Once the initial vigorous reaction has subsided, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[7]
Q5: What should I do in case of a small spill of this compound solution?
A5: If you are trained and equipped to handle the spill, ensure the area is well-ventilated and free of ignition sources. Cover the spill with a dry, inert absorbent material like sand, powdered lime (calcium hydroxide), or a commercial spill absorbent for reactive chemicals. Do not use water or combustible materials like paper towels directly on the spill. The absorbed material should then be collected into a sealed container for proper disposal as hazardous waste.[5] For large spills, evacuate the area and contact emergency services.
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution via Syringe
Objective: To safely transfer a specific volume of this compound solution from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
This compound solution in a Sure/Seal™ bottle
-
Dry, argon-purged reaction flask with a rubber septum
-
Dry, Luer-lock syringe of appropriate volume (at least twice the volume to be transferred)
-
Two long, dry needles (e.g., 18-21 gauge)
-
Inert gas source (argon or nitrogen) with a bubbler
-
Stand and clamps
Methodology:
-
Setup:
-
Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Securely clamp the this compound reagent bottle to a stand in a fume hood.
-
Insert a needle connected to the inert gas line (with a bubbler) through the septum of the reagent bottle to maintain a positive pressure. Ensure the needle does not touch the solution.
-
-
Syringe Preparation:
-
Purge the dry syringe with inert gas by drawing and expelling the gas several times.
-
-
Transfer:
-
Insert a second dry needle through the septum into the headspace of the reagent bottle.
-
Carefully insert the inert gas-purged syringe into the second needle and push the plunger down to equalize the pressure.
-
Lower the tip of the second needle into the this compound solution.
-
Slowly pull back the plunger to draw the desired volume of solution into the syringe. Draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Withdraw the syringe and the needle from the reagent bottle.
-
-
Addition to Reaction:
-
Quickly insert the needle of the syringe through the septum of the prepared reaction flask.
-
Slowly add the this compound solution to the reaction mixture with appropriate stirring and cooling.
-
-
Cleaning:
-
Rinse the syringe and needle immediately by drawing up and expelling an inert, dry solvent (e.g., hexane or toluene).
-
Quench the solvent rinses using the appropriate quenching protocol (see Protocol 2).
-
Protocol 2: Quenching and Disposal of Unused this compound Solution
Objective: To safely neutralize and prepare for disposal any unused or degraded this compound solution.
Materials:
-
Unused this compound solution
-
Three-necked flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet
-
Isopropanol (anhydrous)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Water
-
Ice bath
-
Inert, high-boiling solvent (e.g., toluene)
Methodology:
-
Setup:
-
In a fume hood, set up the three-necked flask and purge it with inert gas.
-
Place the flask in an ice bath to maintain a low temperature.
-
-
Dilution:
-
Transfer the unused this compound solution to the flask under an inert atmosphere.
-
Dilute the solution with an equal volume of an inert, high-boiling solvent like toluene to better moderate the reaction.
-
-
Quenching:
-
With vigorous stirring, slowly add anhydrous isopropanol from the addition funnel. Control the addition rate to keep the temperature below 25°C. Continue adding isopropanol until the gas evolution subsides.[8]
-
After the reaction with isopropanol is complete, slowly add anhydrous ethanol in a similar manner.[8]
-
Next, slowly add anhydrous methanol.[8]
-
Finally, very slowly and cautiously add water dropwise. Even after the addition of alcohols, the mixture can still react vigorously with water.[8]
-
-
Final Stirring and Disposal:
-
Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for at least 2 hours to ensure the reaction is complete.[8]
-
The resulting solution should be neutralized with a weak acid (e.g., acetic acid) before being disposed of as hazardous aqueous/organic waste according to your institution's guidelines.[7]
-
Visualizations
Safe Handling Workflow for this compound
Caption: A workflow for the safe handling of this compound solutions.
Spill Response Decision Tree for this compound
Caption: A decision tree for responding to a this compound solution spill.
References
- 1. purdue.edu [purdue.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. resource.aminer.org [resource.aminer.org]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Analysis of Alkali Metal Alkoxides in Polymerization
For researchers, scientists, and drug development professionals, the choice of initiator is paramount in controlling polymerization reactions to achieve desired polymer properties. Alkali metal alkoxides (ROM, where R is an alkyl group and M is an alkali metal such as Li, Na, or K) are a versatile class of initiators, particularly in anionic and ring-opening polymerization. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable alkoxide for a given application.
The efficacy of an alkali metal alkoxide initiator is significantly influenced by the nature of the alkali metal counter-ion. The size, electropositivity, and coordinating ability of the metal ion dictate the reactivity of the active centers, the degree of aggregation, and the potential for side reactions. This, in turn, affects the polymerization kinetics, control over molecular weight and dispersity, and the microstructure of the resulting polymer.
Performance Comparison in Anionic Polymerization
In the anionic polymerization of vinyl monomers, such as styrenes and dienes, the choice of alkali metal alkoxide can dramatically alter the polymerization rate and the microstructure of the polymer. This is often due to a counter-ion exchange with the propagating chain end.
A study on the anionic copolymerization of styrene and isoprene initiated by butyllithium in the presence of various alkali metal tert-amylates demonstrated a significant rate enhancement with heavier alkali metals.[1][2] Potassium tert-amylate (KOAm), even at low concentrations, markedly increased the rate of styrene polymerization.[1][2] This effect is attributed to the formation of more reactive potassium-based active species.[1]
| Alkali Metal Alkoxide | Monomers | Key Performance Characteristics | Reference |
| Lithium tert-amylate (LiOAm) | Styrene/Isoprene | Retards polymerization at overstoichiometric concentrations. | [1] |
| Sodium tert-amylate (NaOAm) | Styrene/Isoprene | Increases the rate of styrene polymerization. | [1][2] |
| Potassium tert-amylate (KOAm) | Styrene/Isoprene | Dramatically increases the rate of styrene polymerization, allowing for the synthesis of random copolymers while maintaining a high 1,4-isoprene microstructure.[1][2] | [1][2] |
Performance Comparison in Ring-Opening Polymerization (ROP)
Alkali metal alkoxides are also widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactide (PLA). In this context, the activity of the initiator is a key consideration.
Potassium-based complexes have been shown to be exceptionally active catalysts for the ROP of L-lactide (LLA), capable of achieving high monomer conversion in a short period at room temperature.[3] Studies comparing different alkali metals have often highlighted the superior activity of potassium compounds.[3]
| Alkali Metal Initiator System | Monomer | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Potassium Oximate Complex | L-Lactide | Room Temp. | 5 | >99 | 16,800 | 1.10 | [3] |
| Potassium Oximate/Crown Ether | L-Lactide | Room Temp. | 5 | >99 | 15,900 | 1.05 | [3] |
| Lithium Iminophenoxide Complex | L-Lactide | 70 | 240 | 94 | 12,100 | 1.39 | [4] |
| Sodium Iminophenoxide Complex | L-Lactide | 70 | 120 | 98 | 13,800 | 1.45 | [4] |
Note: The data presented is from different studies with varying ligands and reaction conditions and should be used for general comparison.
Experimental Protocols
General Procedure for Anionic Copolymerization of Styrene and Isoprene
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Solvent and Monomer Purification: Cyclohexane, styrene, and isoprene are rigorously purified to remove any protic impurities. This typically involves stirring over calcium hydride followed by distillation.
-
Initiator Preparation: The alkali metal alkoxide modifier is dissolved in purified cyclohexane.
-
Polymerization: The polymerization is carried out in a nitrogen-purged reactor. The purified monomers and the alkoxide solution are added to the solvent. The reaction is initiated by the addition of an alkyllithium initiator, such as sec-butyllithium. The reaction temperature is maintained at a constant value (e.g., 20-23°C).
-
Kinetics Monitoring: The progress of the polymerization is monitored in situ using techniques like near-infrared (NIR) spectroscopy to determine the consumption of each monomer over time.[2]
-
Termination and Characterization: The polymerization is terminated by the addition of a protic agent like methanol. The resulting polymer is then precipitated, dried, and characterized for its molecular weight, dispersity (via Gel Permeation Chromatography - GPC), and microstructure (via Nuclear Magnetic Resonance - NMR spectroscopy).
General Procedure for Ring-Opening Polymerization of L-Lactide
This protocol is a generalized representation based on methodologies for potassium-based initiators.[3]
-
Monomer and Solvent Purification: L-lactide is purified by recrystallization from a suitable solvent like toluene and then sublimed. Toluene is dried over a suitable drying agent and distilled.
-
Initiator System: The potassium-based initiator (and co-initiator like benzyl alcohol, if used) is prepared in a glovebox under an inert atmosphere.
-
Polymerization: In a glovebox, the desired amount of L-lactide is dissolved in toluene in a reaction vessel. The initiator solution is then added to start the polymerization. The reaction is allowed to proceed at room temperature with stirring.
-
Analysis: Aliquots of the reaction mixture may be taken at different time intervals to determine monomer conversion by ¹H NMR spectroscopy.
-
Termination and Characterization: The polymerization is quenched by adding an acidic solution. The polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum. The molecular weight (Mn) and dispersity (Đ) of the resulting polylactide are determined by GPC.
Mechanistic Insights and Logical Relationships
The performance differences between alkali metal alkoxides can be attributed to the varying nature of the metal-oxygen bond and the degree of aggregation of the active species.
Caption: Anionic polymerization workflow with alkali metal alkoxides.
In anionic polymerization, the addition of sodium or potassium alkoxides to an alkyllithium-initiated system can lead to a counter-ion exchange at the propagating chain end.[1][2] The resulting sodium or potassium-based carbanions are more ionic and less aggregated, leading to a significant increase in the propagation rate, especially for styrene.[1]
Caption: Ring-opening polymerization (ROP) mechanism with alkali metal alkoxides.
In the ring-opening polymerization of cyclic esters, a common pathway is the coordination-insertion mechanism.[5][6] The alkali metal center of the alkoxide coordinates to the carbonyl oxygen of the monomer, activating it towards nucleophilic attack by the alkoxide. The reactivity trend (K > Na > Li) is generally attributed to the increasing ionic character of the M-O bond and the lower tendency of potassium alkoxides to form strong aggregates, leading to more available and more nucleophilic initiating species.[3]
Conclusion
The selection of an alkali metal alkoxide initiator has profound consequences for the outcome of both anionic and ring-opening polymerizations.
-
Lithium alkoxides often lead to slower reactions but can offer better control in certain systems, particularly in non-polar solvents where aggregation is prevalent.
-
Sodium alkoxides provide a significant rate enhancement compared to lithium and are effective modifiers in anionic copolymerization.[1]
-
Potassium alkoxides generally exhibit the highest reactivity, leading to very fast polymerization rates in both anionic and ring-opening systems.[1][3] This high activity can be advantageous for rapid polymer synthesis but may require careful control of reaction conditions to prevent side reactions and maintain control over the polymer architecture.
By understanding the comparative performance and underlying mechanistic principles, researchers can make a more informed decision in selecting the optimal alkali metal alkoxide to achieve their desired polymer characteristics.
References
- 1. Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and catalytic activity of lithium and sodium iminophenoxide complexes towards ring-opening polymerization of L-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Determining the Purity of Lithium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Lithium ethoxide (CH₃CH₂OLi) is a strong base and a critical reagent in organic synthesis and materials science, particularly in the development of pharmaceuticals and advanced battery technologies. Ensuring its purity is paramount for the reproducibility of synthetic procedures and the performance of end products. This guide provides a comparative overview of key analytical techniques for the comprehensive purity assessment of this compound, complete with experimental protocols and data presentation.
Assay of this compound: Principal Purity Determination
The primary method for determining the bulk purity of this compound is non-aqueous acid-base titration. This technique is essential as this compound is highly reactive with water, precluding the use of standard aqueous titration methods.
Comparison of Titration Methods
| Parameter | Non-Aqueous Acid-Base Titration | Aqueous Acid-Base Titration |
| Applicability | Suitable for moisture-sensitive and non-aqueous soluble bases. | Unsuitable; this compound reacts with water. |
| Principle | Neutralization reaction in a non-aqueous solvent. | Neutralization reaction in water. |
| Typical Titrant | 0.1 N Perchloric acid in glacial acetic acid or 0.1 N Hydrochloric acid in isopropanol. | Not applicable. |
| Solvent | Anhydrous aprotic solvents (e.g., acetonitrile, toluene). | Not applicable. |
| Endpoint Detection | Potentiometric or colorimetric indicators (e.g., crystal violet). | Not applicable. |
| Precision | High | Not applicable. |
Experimental Protocol: Non-Aqueous Acid-Base Titration
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Anhydrous acetonitrile
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Anhydrous toluene
-
Apparatus for titration under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a dry flask under an inert atmosphere, accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 50 mL of anhydrous acetonitrile. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet (basic).
-
Titration: Titrate the sample solution with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is reached when the color of the solution changes from violet to yellowish-green.
-
Record the volume of the titrant used.
-
Perform a blank titration using the same procedure without the this compound sample and subtract the blank volume from the sample titration volume.
Calculation: Purity (%) = (V_sample - V_blank) * N * MW / (W * 10)
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant (N)
-
MW = Molecular weight of this compound (52.00 g/mol )
-
W = Weight of the this compound sample (g)
Analysis of Impurities
A comprehensive purity assessment requires the identification and quantification of various potential impurities, including elemental, ionic, and process-related contaminants.
Elemental Impurities
Trace metal impurities can significantly impact the performance of this compound in applications such as battery materials. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust technique for quantifying these impurities.
| Technique | Principle | Typical Analytes | Detection Limits |
| ICP-OES | Atoms in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths. | Na, K, Ca, Mg, Fe, Al, Cu, Zn, Mn, Cr, Ni[1] | ppm to ppb |
| ICP-MS | A plasma source ionizes the sample, and a mass spectrometer separates and quantifies the ions. | Broader range of elements, including heavier metals. | ppb to ppt |
Experimental Protocol: ICP-OES for Elemental Impurities
Objective: To determine the concentration of elemental impurities in a this compound sample.
Materials:
-
This compound sample
-
Trace metal grade nitric acid (HNO₃)
-
High-purity deionized water
-
Multi-element standard solutions
-
Internal standard solution (e.g., Yttrium)
Procedure:
-
Sample Digestion: Under an inert atmosphere and in a fume hood, carefully and slowly add a precisely weighed amount (approx. 100 mg) of this compound to a digestion vessel containing 5 mL of high-purity deionized water. The reaction is exothermic and will produce ethanol.
-
Once the reaction has subsided, slowly add 2 mL of trace metal grade nitric acid to dissolve any potential lithium hydroxide or carbonate impurities and to stabilize the metal ions.
-
Dilute the solution to a final volume of 50 mL with deionized water.
-
Analysis: Introduce the prepared sample solution into the ICP-OES instrument. Use an internal standard to correct for matrix effects.
-
Quantify the elemental impurities against calibration curves prepared from multi-element standard solutions.
Common Process-Related Impurities
Due to its synthesis and reactivity, this compound may contain impurities such as lithium hydroxide, lithium carbonate, and residual ethanol.
| Impurity | Analytical Technique | Principle |
| Lithium Hydroxide & Lithium Carbonate | Potentiometric Titration | An acid-base titration where two distinct equivalence points are observed for the neutralization of the hydroxide and carbonate species.[2][3] |
| Water Content | Karl Fischer Titration | A coulometric or volumetric titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[4] |
| Residual Ethanol | Gas Chromatography (GC) | Separation and quantification of volatile compounds based on their partitioning between a stationary and a mobile phase.[5][6][7][8] |
Experimental Protocol: Potentiometric Titration for LiOH and Li₂CO₃
Objective: To quantify lithium hydroxide and lithium carbonate impurities.
Materials:
-
This compound sample
-
0.1 N Hydrochloric acid (HCl), standardized
-
Deionized water (CO₂-free)
-
Potentiometric titrator with a pH electrode
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample and dissolve it in 100 mL of CO₂-free deionized water.
-
Titration: Place the dissolved sample on the potentiometric titrator. Titrate with standardized 0.1 N HCl.
-
Record the titration curve (pH vs. volume of titrant). Two inflection points will be observed if both impurities are present. The first corresponds to the neutralization of LiOH and the second to the neutralization of Li₂CO₃.
-
Determine the equivalence volumes for both inflection points.
Calculation:
-
The volume of titrant to the first equivalence point is used to calculate the amount of LiOH.
-
The volume of titrant between the first and second equivalence points is used to calculate the amount of Li₂CO₃.
Summary and Recommendations
A multi-faceted approach is necessary for the complete and accurate determination of this compound purity.
-
For Bulk Purity: Non-aqueous acid-base titration is the gold standard.
-
For Trace Metals: ICP-OES provides a robust and sensitive method for quantifying elemental impurities critical for high-tech applications.
-
For Process Impurities: A combination of potentiometric titration, Karl Fischer titration, and gas chromatography is recommended to quantify likely contaminants from the synthesis and handling of this compound.
By employing these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their work.
References
- 1. azom.com [azom.com]
- 2. Assay of lithium hydroxide and lithium carbonate | Metrohm [metrohm.com]
- 3. mt.com [mt.com]
- 4. assinfilt.com.ec [assinfilt.com.ec]
- 5. rroij.com [rroij.com]
- 6. Residual solvent analysis by gas chromatography in radiopharmaceutical formulations containing up to 12% ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Spectroscopic Characterization of Lithium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of lithium ethoxide and an alternative, lithium tert-butoxide, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented is supported by experimental protocols to ensure reproducibility and aid in the accurate identification and characterization of these common reagents.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and lithium tert-butoxide.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| This compound | ¹H | 3.72 (CH₂) | Quartet (q) | 7 | d₈-toluene |
| 1.25 (CH₃) | Triplet (t) | 7 | d₈-toluene | ||
| ¹³C | 59.8 (CH₂) | - | - | d₈-toluene | |
| 19.3 (CH₃) | - | - | d₈-toluene | ||
| Lithium tert-Butoxide | ¹H | ~1.3 | Singlet (s) | - | D₂O |
| ¹³C | Not available | - | - | - |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment | Source |
| This compound (analogous to Lithium Methoxide) | ~2930, 2840, 2790, 1078 | C-H stretch, C-O stretch | Experimental (Lithium Methoxide)[1][2] |
| Lithium tert-Butoxide | See spectrum | C-H stretch, C-O stretch, C-C skeletal vibrations | Experimental |
Experimental Protocols
Accurate spectroscopic characterization of lithium alkoxides requires careful handling due to their air and moisture sensitivity. The following are detailed protocols for obtaining NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of lithium alkoxides.
Materials:
-
NMR tube with a J. Young's tap or a standard NMR tube with a septum and parafilm
-
Anhydrous deuterated solvent (e.g., d₈-toluene, C₆D₆)
-
Lithium alkoxide sample
-
Glovebox or Schlenk line
-
Gas-tight syringe
Procedure for Air-Sensitive Samples: [3][4]
-
Dry the NMR tube and J. Young's tap (if applicable) in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
In an inert atmosphere (glovebox or under a positive pressure of inert gas on a Schlenk line), add the lithium alkoxide sample (typically 5-10 mg) to the NMR tube.
-
Using a gas-tight syringe, add the anhydrous deuterated solvent (~0.6 mL) to the NMR tube.
-
If using a standard NMR tube, seal it with a septum and wrap securely with parafilm. If using a J. Young's tube, close the tap.
-
Gently agitate the tube to dissolve the sample.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid lithium alkoxide.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Lithium alkoxide sample
-
Glovebox or a nitrogen-purged bag
-
Spatula
Procedure for Air-Sensitive Samples:
-
Ensure the ATR crystal is clean and dry. A background spectrum of the clean, empty crystal should be recorded.
-
In an inert atmosphere (glovebox or nitrogen-purged bag), place a small amount of the solid lithium alkoxide sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum. The typical range is 4000-400 cm⁻¹.
-
After measurement, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane or toluene) and a soft tissue, ensuring all residue is removed. This cleaning should also be performed in an inert atmosphere.
Workflow and Data Comparison Logic
The following diagrams illustrate the general workflow for spectroscopic characterization and the logic for comparing the data between this compound and an alternative.
Caption: General workflow for the spectroscopic characterization of a lithium alkoxide.
Caption: Logical relationship for comparing spectroscopic data of this compound and lithium tert-butoxide.
References
Validating Lithium Ethoxide Concentration: A Comparative Guide to Titration, qNMR, and Ion Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of lithium ethoxide concentration is paramount for reaction stoichiometry and overall process control. This guide provides a comparative analysis of three common analytical techniques for this purpose: non-aqueous acid-base titration, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Ion Chromatography (IC). We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable method for your laboratory's needs.
This compound (LiOEt) is a strong base and a key reagent in various organic syntheses. Its reactivity and hygroscopic nature necessitate accurate and reliable methods for determining its concentration in solution. This guide explores the principles, protocols, and performance characteristics of three widely used analytical techniques.
Comparison of Analytical Methods
The choice of analytical method for determining this compound concentration depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the presence of potential interfering substances. The following table summarizes the key performance metrics for each technique.
| Parameter | Non-Aqueous Titration | Quantitative 1H NMR (qNMR) | Ion Chromatography (IC) |
| Principle | Neutralization reaction | Proportionality of signal intensity to molar concentration | Separation and quantification of lithium ions |
| Accuracy | 98.8% - 101.1% Recovery[1] | High, traceable to certified reference materials[2] | 98.6% - 100.4% Recovery[3] |
| Precision (RSD) | ≤ 2%[1] | < 0.1% (with optimized parameters)[4] | ≤ 0.35%[5] |
| Limit of Detection (LOD) | ~10-3 M | ~10 µM[6] | 2.0 µg/L[3] |
| Limit of Quantification (LOQ) | ~10-2 M | 0.9 mM[6] | 6.1 µg/L[3] |
| Analysis Time per Sample | 10-15 minutes | 5-10 minutes | 15-20 minutes |
| Instrumentation Cost | Low | High | Medium to High |
| Strengths | Cost-effective, simple setup | High precision, non-destructive, structural information | High sensitivity, simultaneous cation analysis |
| Weaknesses | Subjective endpoint (visual), lower precision | Requires expensive equipment and expertise | Indirect measurement of ethoxide, matrix effects |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound solutions.
Non-Aqueous Acid-Base Titration
This method involves the titration of the basic this compound with a standardized strong acid in a non-aqueous solvent. The endpoint can be determined potentiometrically or with a visual indicator.
Materials:
-
Standardized 0.1 M Hydrochloric Acid (HCl) in Isopropanol
-
Anhydrous Toluene
-
Thymol Blue indicator solution (0.3% in methanol)
-
This compound solution (in ethanol or THF)
-
Burette, stirrer, and titration vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Under an inert atmosphere, accurately transfer a known volume (e.g., 5.00 mL) of the this compound solution into a dry titration vessel.
-
Dilute the sample with 20 mL of anhydrous toluene.
-
Add 2-3 drops of Thymol Blue indicator solution. The solution should turn blue.
-
Titrate the solution with the standardized 0.1 M HCl in isopropanol until the color changes from blue to yellow, indicating the endpoint.
-
Record the volume of titrant used.
-
Perform a blank titration with the solvent and indicator alone and subtract this volume from the sample titration volume.
-
Calculate the molarity of the this compound solution using the following equation:
Molarity (LiOEt) = [Volume (HCl) x Molarity (HCl)] / Volume (LiOEt)
Quantitative 1H NMR (qNMR) Spectroscopy
qNMR provides a highly accurate and precise method for determining the concentration of this compound by comparing the integral of its characteristic proton signals to that of a certified internal standard of known concentration.
Materials:
-
Deuterated solvent (e.g., Toluene-d8)
-
Internal Standard (e.g., certified maleic acid)
-
NMR tubes
-
This compound solution
Protocol:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Dissolve the internal standard in a known volume of deuterated solvent.
-
Accurately transfer a known volume of the this compound solution to the vial containing the internal standard.
-
Mix thoroughly and transfer an aliquot to an NMR tube.
-
Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the characteristic signals for this compound (methylene quartet around 3.7 ppm and methyl triplet around 1.2 ppm) and the signal for the internal standard.[7]
-
Calculate the concentration of this compound using the following formula:
Concentration (LiOEt) = [Integral (LiOEt) / N(H)LiOEt] x [N(H)IS / Integral (IS)] x [Mass (IS) / MW (IS)] x [MW (LiOEt) / Volume (LiOEt)]
Where N(H) is the number of protons for the integrated signal, IS is the internal standard, and MW is the molecular weight.
Ion Chromatography (IC)
Ion chromatography can be used to determine the concentration of the lithium cation in the ethoxide solution. This method is particularly useful for detecting other cationic impurities simultaneously.
Materials:
-
Deionized water
-
Eluent (e.g., methanesulfonic acid)
-
Lithium standard solutions
-
This compound solution
Protocol:
-
Prepare a series of lithium standard solutions of known concentrations.
-
Accurately dilute a known volume of the this compound solution with deionized water to bring the lithium concentration within the calibration range.
-
Analyze the standard solutions and the diluted sample solution by ion chromatography using a suitable cation-exchange column and conductivity detection.
-
Generate a calibration curve by plotting the peak area of the lithium standard solutions against their concentrations.
-
Determine the concentration of lithium in the diluted sample from the calibration curve.
-
Calculate the concentration of this compound in the original solution, accounting for the dilution factor.
Method Comparison and Selection
The choice between these methods will be guided by the specific requirements of the analysis.
For routine quality control where cost is a significant factor, non-aqueous titration offers a reliable and accessible solution. When high precision and accuracy are critical, and for laboratories with access to the necessary instrumentation, qNMR is the superior choice. Ion chromatography is particularly advantageous when the simultaneous determination of other cationic species is required, or when very low concentrations of lithium need to be quantified.
Ultimately, the validation of any chosen method against a certified reference material or through inter-laboratory comparison is essential to ensure the accuracy and reliability of the results for the concentration of this compound solutions.
References
A Comparative Performance Analysis of Lithium Ethoxide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Reactions with Lithium Ethoxide
This compound (LiOEt), a strong alkoxide base, is a versatile reagent in organic synthesis, frequently employed to facilitate crucial carbon-carbon bond-forming reactions such as aldol and Claisen condensations. The efficacy of this compound, however, is not absolute and is profoundly influenced by the solvent system in which it is deployed. This guide provides a comparative analysis of this compound's performance in different solvents and against common alternatives, supported by experimental data and detailed protocols to aid in reaction optimization.
Performance Overview: The Critical Role of the Solvent
The choice of solvent is a critical parameter that dictates the solubility, reactivity, and overall performance of this compound. The solubility of this compound varies significantly across different organic solvents, which in turn affects its availability and effectiveness as a base.
Solubility Profile
The solubility of this compound is a key determinant of its utility in a given solvent system. Poor solubility can lead to heterogeneous reaction mixtures and diminished reaction rates.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Ethanol | 19.6 | 20 |
| Ethanol | 15.8 | 24 |
| Ethanol | 23.0 | 70 |
| Heptane | 0.38 | 26 |
| Diethyl Ether | Sparingly soluble | - |
| Pentane | Sparingly soluble | - |
Data compiled from available chemical databases.[1][2]
Comparative Performance in Catalysis
The performance of this compound as a base is often compared with other alkali metal ethoxides, namely sodium ethoxide (NaOEt) and potassium ethoxide (KOEt). The choice between these bases can influence reaction rates and yields.
While direct quantitative comparisons of this compound's performance in different solvents for specific, well-documented reactions are scarce in publicly available literature, the principles of solvent effects on reaction kinetics provide a framework for understanding its behavior. For instance, in a study on Claisen condensation, a switch from ethanol to tetrahydrofuran (THF) as the solvent for a reaction mediated by sodium ethoxide resulted in a dramatic reduction in reaction time from 20 hours to 10 minutes and an increase in yield from 73% to 84%.[3] This highlights the profound impact aprotic polar solvents can have on the kinetics and efficiency of reactions involving ethoxide bases. It is reasonable to infer that this compound would exhibit similar solvent-dependent behavior.
Experimental Protocols: Aldol Condensation
To provide a practical context for the application of this compound, the following is a generalized experimental protocol for a base-catalyzed aldol condensation, a reaction where this compound can be effectively utilized. This protocol is adapted from standard procedures using other alkali metal hydroxides or ethoxides.
Objective: To synthesize an α,β-unsaturated ketone via a crossed aldol condensation between an aromatic aldehyde and a ketone using a strong base like this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
This compound
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
-
Glacial acetic acid (for neutralization)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1 equivalent) and the ketone (0.5 equivalents for a 2:1 condensation) in the chosen anhydrous solvent.
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of this compound (1 equivalent) in the same solvent.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the substrates and the solvent used.
-
Workup: Upon completion of the reaction, neutralize the mixture by adding glacial acetic acid.
-
Product Isolation: Add cold deionized water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow: Aldol Condensation
The following diagram illustrates the general workflow for the aldol condensation experiment described above.
References
A Comparative Guide to the Structural Analysis of Lithium Ethoxide Aggregates in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analysis of lithium ethoxide aggregates in solution, drawing upon experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical insights from computational modeling. Due to the highly reactive and fluxional nature of this compound, direct experimental data, particularly crystallographic information, is scarce. Therefore, this guide also incorporates data from analogous lithium alkoxides, such as lithium methoxide and lithium tert-butoxide, to provide a broader context for understanding the solution behavior of this compound.
Aggregation States of this compound in Solution: A Comparative Overview
This compound, like other lithium alkoxides, exists in solution as a dynamic equilibrium of various aggregated species. The degree of aggregation is highly dependent on the solvent, concentration, and temperature. While definitive assignments for this compound are not extensively documented, studies on analogous compounds and computational models suggest the prevalence of dimers, tetramers, and potentially higher-order aggregates.
Key Findings from NMR Spectroscopy and Computational Studies:
-
Solvent Effects: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are known to coordinate to the lithium centers, generally favoring smaller aggregation states compared to non-coordinating hydrocarbon solvents like toluene or hexane.[1]
-
Equilibrium of Species: In ethereal solvents, a mixture of aggregates, such as dimers and tetramers, often coexists in equilibrium.[2] Low-temperature NMR spectroscopy is a crucial technique for slowing down the exchange between these species, allowing for their individual detection and characterization.[3][4]
-
Mixed Aggregates: this compound can also form mixed aggregates with other organolithium species, which can significantly influence reactivity and selectivity in organic synthesis.[2]
Quantitative Data from Spectroscopic and Computational Analyses
The following tables summarize key quantitative data obtained from NMR spectroscopy and computational studies on this compound and related lithium alkoxides. This data provides a basis for comparing the structural characteristics of different aggregates in various solvent environments.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) of Ethoxide Moiety in this compound and Related Systems
| Compound/System | Solvent | Temperature (°C) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| This compound | Toluene-d₈ | 20 | 3.72 (CH₂) | Not Reported | [5] |
| This compound | Toluene-d₈ | -60 | 3.88 (CH₂) | Not Reported | [5] |
| 1-Methoxyallenyllithium | THF-d₈ | -100 | Not Reported | 194.34, 154.03 | [6] |
| 1-Methoxyallenyllithium + 1.0 equiv LiCl | THF-d₈ | -100 | Not Reported | 194.23, 153.73 | [6] |
Table 2: Comparative ⁶Li NMR Chemical Shifts (δ) for Lithium Alkoxide Aggregates
| Lithium Compound | Solvent | Aggregate | ⁶Li Chemical Shift (ppm) | Reference(s) |
| Cyclopropyllithium | Diethyl ether | Monomer | 2.22 | [6] |
| Cyclopropyllithium | Diethyl ether | Dimer | 2.08 | [6] |
| Cyclopropyllithium | Diethyl ether | Tetramer (fluxional) | 2.02 | [6] |
| Lithium tert-butoxide | Cyclopentane | Hexamers and higher aggregates | -0.78 | [7] |
| Mixed LiH/LiOtBu aggregates | Cyclopentane | - | -0.96, -1.08 | [7] |
| Methyllithium/LiBr mixed dimer | Diethyl ether/THF | Dimer | 0.8 | [2][6] |
Note: Direct ⁶Li NMR data for distinct this compound aggregates is not available in the cited literature. The data for cyclopropyllithium provides a valuable comparison of the expected upfield shift with increasing aggregation state in an ethereal solvent.
Table 3: Calculated Structural Parameters of Lithium Alkoxide Aggregates from Computational Studies
| Aggregate | Method | Solvent Model | Avg. Li-O Bond Length (Å) | Avg. Li Coordination Number | Reference(s) |
| (nBuLi:LiPM)n mixed aggregates | B3LYP/6-31G(d) | Gas Phase, Hexane, THF | Not explicitly reported | Not explicitly reported | [7] |
| Alkyllithium-LiOMe mixed tetramers | B3LYP | THF (continuum) | Not explicitly reported | Not explicitly reported | [1] |
| Li₂Cl₂(THF)₄ | Machine Learning Potential | THF | 2.31 - 2.34 | 4 (including Cl and O) | [8] |
| Li₄Cl₄(THF)n | Machine Learning Potential | THF | 2.36 - 2.44 | Varies with solvation | [8] |
Note: Specific calculated Li-O bond lengths and coordination numbers for this compound aggregates were not found in the reviewed literature. The data for related systems illustrates the typical bond distances and coordination environments.
Experimental and Computational Methodologies
General Protocol for Low-Temperature NMR Spectroscopy of Lithium Alkoxides
Given the air and moisture sensitivity of lithium alkoxides and the dynamic nature of their aggregates, NMR experiments are typically performed at low temperatures under an inert atmosphere.
Sample Preparation:
-
This compound is synthesized by reacting metallic lithium with anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting solution is then evaporated to dryness to obtain a solid powder.
-
A known quantity of the this compound powder is dissolved in the desired deuterated solvent (e.g., THF-d₈, toluene-d₈), which has been rigorously dried and degassed.
-
The sample is transferred to a flame-dried NMR tube, which is then sealed under an inert atmosphere.
NMR Data Acquisition:
-
The NMR spectrometer is equipped with a variable temperature unit.
-
The probe is cooled to the desired low temperature (e.g., -80 °C to -120 °C) to slow down the exchange between different aggregate species.[9]
-
For ⁶Li NMR, a longer relaxation delay (e.g., 5-10 seconds) may be necessary due to the longer T₁ relaxation times of the ⁶Li nucleus.[10]
-
Spectra are typically referenced to an external standard, such as 0.1 M LiCl in D₂O or methanol.[11]
Computational Modeling of this compound Aggregates
Density Functional Theory (DFT) is a powerful tool for investigating the structures, energies, and bonding of lithium alkoxide aggregates.
Typical Computational Protocol:
-
Model Building: Initial structures of different aggregates (e.g., dimers, tetramers, hexamers) of this compound, both unsolvated and solvated with explicit solvent molecules (e.g., THF), are constructed.
-
Geometry Optimization: The geometries of these structures are optimized using a DFT functional, such as B3LYP, with a suitable basis set, like 6-31G(d) or larger.[7]
-
Solvation Modeling: The effect of the bulk solvent is often included using a continuum solvation model (e.g., PCM).
-
Energy Calculations: The relative energies of the different aggregates are calculated to predict their thermodynamic stability.
-
Structural Analysis: Key structural parameters, such as Li-O bond lengths, Li-Li distances, and the coordination number of the lithium atoms, are analyzed from the optimized geometries.
Visualizing Structural Relationships and Workflows
Equilibrium of this compound Aggregates in Solution
The following diagram illustrates the dynamic equilibrium between different aggregation states of this compound in an ethereal solvent, where 'S' represents a solvent molecule.
References
- 1. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 2. NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution Structures of Lithium Amino Alkoxides Used in Highly Enantioselective 1,2-Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6Li magic angle spinning nuclear magnetic resonance spectroscopy: a powerful probe for the study of lithium-containing materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. A theoretical study on nBuLi/lithium aminoalkoxide aggregation in hexane and THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphology of lithium halides in tetrahydrofuran from molecular dynamics with machine learning potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anion chemical composition of poly(ethylene oxide)-based sulfonylimide and sulfonate lithium ionomers controls ion aggregation and conduction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Alternatives for Lithium Ethoxide in Key Organic Transformations
For chemists engaged in the intricate art of molecule building, the choice of a base can be as critical as the blueprint of the synthesis itself. Lithium ethoxide, a potent and versatile base, has long been a staple in the organic chemist's toolbox. However, considerations of solubility, selectivity, and cost have spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of common alternatives to this compound in three pivotal transformations: Claisen condensation, enolate formation, and dehydrohalogenation. The following sections present a detailed analysis of these alternatives, supported by experimental data and protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Claisen Condensation: A Comparative Look at Alkali Metal Ethoxides
The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is traditionally carried out using a strong base to generate an enolate from an ester. While this compound is effective, sodium ethoxide is a more commonly cited and economical alternative.
Performance Data
| Reagent | Substrate | Product | Yield | Reaction Time | Temperature | Reference |
| Sodium Ethoxide | Ethyl Acetate | Ethyl Acetoacetate | 91.55% | 2 hours | 82 °C | [1] |
Discussion
Sodium ethoxide demonstrates high efficacy in the Claisen condensation of ethyl acetate, affording an excellent yield of ethyl acetoacetate.[1] The choice between lithium, sodium, or potassium ethoxide often comes down to solubility in the chosen solvent and cost considerations. For the Claisen condensation, it is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification, which would lead to a mixture of products.[2]
Experimental Protocol: Claisen Condensation of Ethyl Acetate using Sodium Ethoxide
This protocol is adapted from a study optimizing the synthesis of ethyl acetoacetate.[1]
Materials:
-
Ethyl acetate (0.2 moles)
-
Ethanol (0.1 moles)
-
Sodium metal (0.1 moles)
-
Reflux apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, carefully add sodium metal to ethanol in a round-bottom flask equipped with a reflux condenser to generate sodium ethoxide in situ.
-
Once the sodium has completely reacted, add ethyl acetate to the flask.
-
Heat the reaction mixture to 82 °C and maintain it at this temperature for 2 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a suitable acidic workup to neutralize the base and protonate the resulting enolate.
-
The product, ethyl acetoacetate, can then be isolated and purified using standard techniques such as extraction and distillation.
Enolate Formation: The Kinetic versus Thermodynamic Dilemma
The formation of an enolate is a critical step in a vast array of organic reactions. The regioselectivity of this process, particularly with unsymmetrical ketones, is a key consideration. Here, we compare this compound with sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS).
Performance Data
| Reagent | Substrate | Product Type | Key Characteristics |
| This compound (and other alkoxides) | Unsymmetrical Ketone | Thermodynamic Enolate | Favors the more substituted, more stable enolate.[3][4][5] |
| Lithium Diisopropylamide (LDA) | Unsymmetrical Ketone | Kinetic Enolate | Favors the less substituted, less sterically hindered enolate.[3][4][5] |
| Lithium Hexamethyldisilazide (LiHMDS) | Unsymmetrical Ketone | Kinetic Enolate | A strong, sterically hindered base similar to LDA. |
Note: The data presented here is qualitative, reflecting the well-established principles of kinetic versus thermodynamic enolate formation. Specific yield and ratio comparisons are highly substrate-dependent.
Discussion
The choice between a thermodynamic and a kinetic enolate is a powerful tool for controlling the outcome of subsequent reactions, such as alkylations.
-
Thermodynamic Control: Weaker bases, such as alkali metal alkoxides (including this compound), are used at higher temperatures (e.g., room temperature).[4] These conditions allow for the establishment of an equilibrium between the ketone and its possible enolates, ultimately favoring the more stable, more substituted thermodynamic enolate.[3]
-
Kinetic Control: Strong, sterically hindered, non-nucleophilic bases like LDA and LiHMDS are employed at low temperatures (typically -78 °C).[3][4] These bases rapidly and irreversibly deprotonate the most accessible proton, which is usually at the less substituted α-carbon, leading to the formation of the kinetic enolate.[3]
Experimental Protocols
This is a general procedure for the formation of a kinetic enolate and its subsequent reaction with an alkyl halide.[6]
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Lithium Diisopropylamide (LDA) solution in THF (1.05 equivalents)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone at -78 °C)
Procedure:
-
Under an inert atmosphere, dissolve the ketone in anhydrous THF in a flame-dried flask and cool the solution to -78 °C.
-
Slowly add the LDA solution to the stirred ketone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for a period sufficient to ensure complete enolate formation (typically 30-60 minutes).
-
Slowly add the alkyl halide to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature, then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and purify using standard methods.
Dehydrohalogenation: Controlling Regioselectivity with Bulky Bases
Dehydrohalogenation is a classic elimination reaction used to synthesize alkenes. The regiochemical outcome—the formation of the more substituted (Zaitsev) or less substituted (Hofmann) alkene—can often be controlled by the choice of base.
Performance Data
| Reagent | Substrate | Major Product | Yield | Reference |
| Potassium tert-butoxide | 1-Bromo-2-methylpropane | 2-Methyl-1-propene (Hofmann) | ~91% | [7] |
| Sodium Ethoxide | 2-Bromopentane | Pent-2-ene (Zaitsev) | Major Product | [8] |
Discussion
The steric bulk of the base is a determining factor in the regioselectivity of dehydrohalogenation reactions.
-
Zaitsev Product: Smaller, unhindered bases like sodium ethoxide (and presumably this compound) preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene (the Zaitsev product).[8]
-
Hofmann Product: A bulky, sterically hindered base like potassium tert-butoxide has difficulty accessing the more sterically hindered protons. Instead, it preferentially removes a proton from the less substituted, more accessible β-carbon, resulting in the formation of the less substituted alkene (the Hofmann product).[7]
Experimental Protocol: Dehydrohalogenation of 1-Bromo-2-methylpropane with Potassium tert-butoxide
This protocol is adapted from a literature procedure for the synthesis of 2-methyl-1-propene.[7]
Materials:
-
1-Bromo-2-methylpropane (0.1 mol)
-
Potassium tert-butoxide (0.12 mol)
-
Anhydrous tert-butanol (100 mL)
-
Reflux apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 1-bromo-2-methylpropane in anhydrous tert-butanol in a three-necked flask equipped with a stirrer and reflux condenser.
-
Add the potassium tert-butoxide to the solution in one portion.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Carefully add cold water to the flask.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
The product, 2-methyl-1-propene, is a gas at room temperature and should be collected in a cold trap.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key decision-making processes and reaction mechanisms.
Conclusion
While this compound remains a valuable reagent, a nuanced understanding of the available alternatives can significantly enhance the synthetic chemist's ability to control reaction outcomes. For Claisen condensations, sodium ethoxide offers a cost-effective and high-yielding alternative. In the realm of enolate formation, the choice between an alkoxide and a sterically hindered base like LDA provides a powerful handle on regioselectivity. Similarly, in dehydrohalogenation reactions, the use of a bulky base such as potassium tert-butoxide can steer the reaction towards the less substituted Hofmann product. The data and protocols presented in this guide are intended to empower researchers to select the optimal reagent for their specific synthetic goals, ultimately leading to more efficient and selective chemical transformations.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-bromopentane is heated with postassium ethoxide in ethano1 The major product obtained is . [allen.in]
A Comparative Guide to Lithium-Ion Battery Cathode Coatings: Evaluating Lithium Ethoxide-Derived Layers
For Researchers, Scientists, and Drug Development Professionals in Battery Technology
This guide provides a detailed comparison of the electrochemical performance of lithium-ion battery cathodes with coatings derived from lithium ethoxide precursors against uncoated cathodes and those with conventional alumina (Al₂O₃) coatings. The focus is on providing actionable experimental data and protocols to aid in the research and development of next-generation battery materials. While direct studies on this compound are limited, this guide utilizes data from analogous lithium alkoxide precursors used in wet-chemical synthesis, offering a representative comparison.
Performance Comparison of Cathode Coatings
The following tables summarize the key electrochemical performance metrics for LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM) cathodes with different surface treatments. The data is compiled from studies employing wet-chemical and sol-gel coating techniques.
Table 1: Comparison of Initial Discharge Capacity and Capacity Retention
| Cathode Material | Coating Material | Initial Discharge Capacity (mAh/g at 0.2C) | Capacity Retention after 350 Cycles (%) |
| Uncoated NCM | None | ~190 | < 60 |
| NCM with Al₂O₃ Coating | Al₂O₃ | 196.9 | ~75 |
| NCM with LiAlO₂ Coating (from Lithium Alkoxide Precursor) | LiAlO₂ | 206.8 | > 85 |
Table 2: Comparison of Rate Capability
| Cathode Material | Coating Material | Discharge Capacity at 1C (mAh/g) | Discharge Capacity at 3C (mAh/g) |
| Uncoated NCM | None | ~165 | ~130 |
| NCM with Al₂O₃ Coating | Al₂O₃ | ~175 | 131.9 |
| NCM with LiAlO₂ Coating (from Lithium Alkoxide Precursor) | LiAlO₂ | ~185 | 142 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Cathode Material | Coating Material | Charge Transfer Resistance (Rct) after Cycling (Ω) |
| Uncoated NCM | None | High |
| NCM with Al₂O₃ Coating | Al₂O₃ | Moderate |
| NCM with LiAlO₂ Coating (from Lithium Alkoxide Precursor) | LiAlO₂ | Low |
Experimental Protocols
Detailed methodologies for the synthesis of cathode coatings and subsequent electrochemical characterization are crucial for reproducible research.
Synthesis of LiAlO₂ Coating via Sol-Gel Method (Representative for this compound-Derived Coating)
This protocol describes the synthesis of a LiAlO₂ coating on NCM cathode material using a lithium alkoxide precursor.
-
Precursor Solution Preparation:
-
Disperse commercial NCM powder in ethanol.
-
In a separate container, dissolve aluminum(III) sec-butoxide and ethyl acetoacetate in ethanol.
-
Prepare a solution of lithium methoxide (as a representative lithium alkoxide) in ethanol.[1]
-
-
Coating Process:
-
Post-Processing:
-
Wash the product with ethanol to remove any unreacted precursors.
-
Dry the coated powder in an oven at 80°C for 4 hours.[1]
-
Calcination of the dried powder is then performed to form the final LiAlO₂ coating.
-
Synthesis of Al₂O₃ Coating via Wet-Chemical Method
-
Precursor Solution Preparation:
-
Dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water.[2]
-
-
Coating Process:
-
Post-Processing:
-
Calcine the dried powder in a box furnace at 700°C for 6 hours in an oxygen atmosphere to form the Al₂O₃ coating.[2]
-
Electrochemical Characterization
-
Cell Assembly:
-
Prepare a cathode slurry by mixing the coated or uncoated NCM powder, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP).
-
Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
-
Electrochemical Measurements:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.2C, 1C, 3C) within a defined voltage window (e.g., 2.8-4.5 V vs. Li/Li⁺) to determine the discharge capacity, capacity retention, and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells at a specific state of charge after a certain number of cycles to evaluate the charge transfer resistance and interfacial stability.[3][4][5][6] The frequency range is typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Visualizing the Workflow and Impact of Coatings
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying mechanisms.
Caption: Experimental workflow for the synthesis and electrochemical characterization of coated cathodes.
Caption: Logical relationship showing the impact of cathode coatings on battery performance.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. Frontiers | Effects of dry and wet coating methods on surface degradation of Ni-rich cathodes in Li-ion rechargeable batteries [frontiersin.org]
- 3. Understanding Li-based battery materials via electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. scienceopen.com [scienceopen.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of Lithium Ethoxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release – Proper disposal of reactive chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe neutralization and disposal of lithium ethoxide, a highly reactive and corrosive compound frequently used in organic synthesis. Adherence to these procedures is critical to mitigate risks of fire, explosion, and chemical burns.
This compound (LiOEt) is a strong base that reacts violently with water.[1] It is also classified as a self-heating substance, meaning it can ignite spontaneously in air.[2][3][4] Therefore, careful and controlled neutralization is required before it can be disposed of as hazardous waste. The following protocol outlines a safe method for quenching this compound in a laboratory setting.
Essential Safety Precautions
Before beginning the disposal procedure, ensure all necessary safety measures are in place. This includes:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[2]
-
Engineered Controls: All steps must be performed in a certified chemical fume hood with the sash positioned as low as possible.[1][4][5] A blast shield should also be used for added protection.[5]
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for combustible metals, or a dry chemical ABC extinguisher), and an emergency eyewash and shower must be readily accessible.
-
Inert Atmosphere: The quenching procedure must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent ignition.[1][5]
Quantitative Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 2388-07-0 | [2] |
| Molecular Formula | C₂H₅LiO | [2] |
| GHS Hazard Statements | H251, H314, H318 | [2][3] |
| UN Number | 3206 | [2] |
| Hazard Class | 4.2 (Spontaneously combustible), 8 (Corrosive) | [2] |
Step-by-Step Disposal Protocol
This protocol is intended for the neutralization of small quantities of this compound typically found in a research laboratory.
Materials:
-
This compound waste
-
Anhydrous isopropanol
-
Deionized water
-
An appropriate reaction flask (three-necked flask recommended)
-
Stir bar and magnetic stir plate
-
Dropping funnel or syringe pump for slow addition
-
Inert gas source (nitrogen or argon) with bubbler
-
Ice bath
-
Labeled hazardous waste container
Procedure:
-
Preparation under Inert Atmosphere:
-
Set up the reaction flask in the chemical fume hood, equipped with a stir bar, a dropping funnel, and an inlet for inert gas connected to a bubbler.
-
Purge the entire apparatus with nitrogen or argon for at least 20-30 minutes to ensure an inert atmosphere.[1]
-
If the this compound is a solid, it can be suspended in an anhydrous, inert solvent like heptane or toluene within the flask. For solutions of this compound in ethanol, proceed directly.
-
-
Initial Quenching with Isopropanol:
-
Cool the flask containing the this compound waste in an ice bath.
-
Slowly add anhydrous isopropanol to the stirred solution dropwise using the dropping funnel or a syringe pump.[5] Isopropanol is a less reactive alcohol that will react more controllably with the this compound than water.
-
Maintain a slow addition rate to control the exothermic reaction and prevent excessive heat generation. The reaction produces lithium isopropoxide and ethanol.
-
Continue adding isopropanol until the vigorous bubbling and heat evolution cease upon addition.[5]
-
-
Secondary Quenching with Water:
-
Once the reaction with isopropanol is complete, you can begin the slow, dropwise addition of deionized water. Extreme caution must be exercised during this step , as residual reactive material can still react violently with water.[1]
-
Continue to cool the flask in an ice bath and maintain vigorous stirring.
-
Add water very slowly until gas evolution is no longer observed.[1] This step hydrolyzes the lithium alkoxides to form lithium hydroxide and the corresponding alcohols (ethanol and isopropanol).[2]
-
-
Final Neutralization and Waste Collection:
-
After the addition of water is complete and the reaction has subsided, allow the mixture to stir for an additional period (e.g., 1-2 hours) to ensure complete neutralization.[1]
-
The resulting solution will be a basic aqueous/organic mixture containing lithium hydroxide, ethanol, and isopropanol.
-
Carefully transfer the neutralized solution to a properly labeled hazardous waste container. The final solution should be disposed of in accordance with all local, state, and federal regulations.[2][3] Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal Workflow Diagram
References
Personal protective equipment for handling Lithium ethoxide
Essential Safety and Handling Guide for Lithium Ethoxide
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers step-by-step procedures for safe operation, emergency response, and disposal.
Hazard Overview and Recommended Protective Equipment
This compound is a self-heating, flammable, and corrosive compound that reacts violently with water.[1][2] It can cause severe skin burns and serious eye damage.[3] Due to its high reactivity, it must be handled with extreme care in a controlled environment.
The following table summarizes the key hazards and the mandatory personal protective equipment (PPE) required when handling this compound.
| Hazard Class | Description | Required Personal Protective Equipment (PPE) |
| Self-heating | H251: Self-heating; may catch fire.[4] | Flame-retardant lab coat, Chemical-resistant gloves. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[4] | Chemical-resistant gloves (impervious), Chemical resistant clothing/coveralls, Closed-toe footwear.[5] |
| Eye Damage | H318: Causes serious eye damage.[3] | Chemical safety goggles and a face shield.[6][7] Do not wear contact lenses.[7] |
| Respiratory Irritation | Irritating to the respiratory system.[6] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. | Use only under a chemical fume hood.[1] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][7] |
| Water Reactivity | Reacts violently with water, releasing flammable gases that can ignite spontaneously.[1][8] | Handle in a dry, inert atmosphere (e.g., under argon or nitrogen gas in a glovebox).[8][9] |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step protocol is critical for safely handling this compound. Operations should always be conducted in a well-ventilated area, such as a certified chemical fume hood, and under an inert atmosphere.[8][9]
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
Put on all required PPE as detailed in the table above, including a flame-retardant lab coat, impervious gloves, and chemical splash goggles with a face shield.[6]
-
Prepare a dry, inert atmosphere for handling, for example, by using a glovebox or a fume hood purged with argon or nitrogen.[8][9]
-
Ensure all equipment is clean, dry, and properly grounded to prevent static discharge.[1] Use only non-sparking tools.[1][4]
-
-
Handling:
-
Carefully transfer the required amount of this compound, avoiding any contact with moisture or air.[9]
-
Keep the container tightly closed when not in use.[6]
-
If working with a solution, be aware that it is highly flammable and vapors may form explosive mixtures with air.[4] Keep away from all ignition sources.[1][6]
-
-
Post-Handling & Cleanup:
-
Immediately change any contaminated clothing.
-
Thoroughly wash hands and face after working with the substance.
-
Properly decontaminate or dispose of any equipment that has come into contact with this compound.
-
Segregate waste materials for proper disposal according to the plan below.
-
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial to minimize harm.
Emergency Response Flowchart
Caption: Decision-making flowchart for this compound emergencies.
Step-by-Step Emergency Plans
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 30 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[8] Seek immediate medical attention.[8]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.
-
In Case of a Spill: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] Cover drains to prevent entry into the sewer system.[4] Absorb the spill with inert, dry material like clay or sand and collect it in a suitable, closed container for disposal.[7][10] Do not allow the spill to come into contact with water.[1]
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[4] NEVER use water .[10] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][7]
Disposal Plan
Waste material must be disposed of in accordance with all national and local regulations.[4]
-
Container Management: Leave chemicals in their original containers.[4] Do not mix with other waste.[4] Handle uncleaned, empty containers as you would the product itself.[4]
-
Waste Treatment: For small quantities (under 500g), the material may be treated by slowly flooding it with water in a designated, safe area, collecting all caustic wastewater for proper disposal.[7]
-
Professional Disposal: For larger quantities, the contents and container must be disposed of at an approved waste disposal plant.[4] Contact a licensed professional waste disposal service.
References
- 1. fishersci.com [fishersci.com]
- 2. Buy this compound | 2388-07-0 [smolecule.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. chembk.com [chembk.com]
- 7. gelest.com [gelest.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]
- 10. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
